Technical Documentation Center

3(2H)-Pyridazinone, 6-methoxy-2-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3(2H)-Pyridazinone, 6-methoxy-2-methyl-
  • CAS: 7154-81-6

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Binding Affinity of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- to Target Proteins

Executive Summary The compound 3(2H)-Pyridazinone, 6-methoxy-2-methyl- (CAS 7154-81-6) is a highly versatile, low-molecular-weight heterocyclic fragment. While it rarely serves as a standalone therapeutic due to its low...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3(2H)-Pyridazinone, 6-methoxy-2-methyl- (CAS 7154-81-6) is a highly versatile, low-molecular-weight heterocyclic fragment. While it rarely serves as a standalone therapeutic due to its low intrinsic affinity, its unique physicochemical properties make it a "privileged pharmacophore" in two distinct scientific domains: epigenetic drug discovery (targeting BET bromodomains like BRD4) and agrochemical development (targeting plant enzymes like HPPD).

As a Senior Application Scientist, I have structured this technical guide to dissect the structural causality behind this fragment's binding affinity, detail the biophysical protocols required to validate its interactions, and summarize the structure-based drug design (SBDD) workflows that transform this weak-binding fragment into highly potent, nanomolar inhibitors.

Structural Biology & Pharmacophore Profiling

The utility of the 6-methoxy-2-methyl-3(2H)-pyridazinone core stems from its precise hydrogen-bond (H-bond) donor/acceptor topology and its rigid, planar geometry.

Target Class A: Epigenetic Modulators (BRD4 Bromodomain)

Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4 , are epigenetic "readers" that recognize acetyl-lysine (KAc) marks on histone tails to drive the transcription of oncogenes such as c-MYC [1].

  • The KAc Mimicry: The pyridazinone core acts as a highly efficient KAc bioisostere. The carbonyl oxygen of the pyridazinone ring acts as a critical H-bond acceptor, anchoring directly to the conserved Asn140 residue in the BRD4 orthosteric pocket.

  • Hydrophobic Packing: The adjacent 6-methoxy and 2-methyl groups provide necessary steric bulk to displace high-energy water molecules in the hydrophobic shelf of the pocket, engaging in a water-mediated H-bond network with Tyr97 [2].

  • Binding Affinity: As an isolated fragment, 6-methoxy-2-methyl-3(2H)-pyridazinone exhibits a weak binding affinity ( ). However, it provides a highly ligand-efficient anchor. Through SBDD, elaborating this core into the ZA channel of BRD4 yields highly potent inhibitors (e.g., CD161) with low nanomolar values [1][3].

BRD4_Pathway KAc Acetylated Histone (KAc) BRD4 BRD4 Bromodomain KAc->BRD4 Binds PTEFb P-TEFb Complex BRD4->PTEFb Recruits MYC c-MYC Transcription PTEFb->MYC Activates Tumor Tumor Proliferation MYC->Tumor Drives Inhibitor Pyridazinone Derivative Inhibitor->BRD4 Blocks KAc Pocket

Caption: Mechanism of BRD4-driven tumor proliferation and competitive inhibition by pyridazinone derivatives.

Target Class B: Agrochemical Targets (HPPD)

In agricultural chemistry, derivatives of 6-methoxy-2-methyl-3(2H)-pyridazinone are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) [4].

  • Mechanism: HPPD is a critical plant enzyme responsible for the biosynthesis of plastoquinone and tocopherols. Inhibition leads to the depletion of carotenoids, resulting in severe foliar bleaching and plant death.

  • Structural Causality: The pyridazinone core competitively binds to the HPPD active site. The heteroatoms of the pyridazinone ring (specifically the carbonyl and adjacent nitrogens/oxygens in optimized derivatives) coordinate with the active-site Fe ion, displacing the natural substrate.

HPPD_Pathway HPPA 4-Hydroxyphenylpyruvate HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate HPPD->HGA Catalyzes PQ Plastoquinone HGA->PQ Biosynthesis Inhibitor Pyridazinone Herbicide Inhibitor->HPPD Fe2+ Coordination

Caption: HPPD catalytic pathway in plants and its disruption by pyridazinone-based herbicides.

Quantitative Data Summaries

The transition from a raw fragment to a highly optimized clinical or agricultural candidate requires rigorous affinity tracking. Table 1 summarizes the binding affinities across different optimization stages.

Compound / DerivativeTarget ProteinAssay TypeBinding AffinityApplication
6-methoxy-2-methyl-3(2H)-pyridazinone BRD4 (BD1)2D NMR (HSQC) Fragment Anchor [3]
Optimized Macrocyclic Pyridazinone BRD4 (BD1)TR-FRET Oncology Lead [3]
CD161 (Pyridazinone-isostere core) BRD4 (BD1/BD2)SPR / AlphaScreen in vivo BET Inhibitor [1]
4-phenyl-pyridazinone derivatives Plant HPPDEnzymatic Assay Commercial Herbicide [4]

Self-Validating Experimental Protocols

To accurately measure the binding affinity of the 3(2H)-pyridazinone core and its derivatives, researchers must utilize orthogonal biophysical techniques. Standard biochemical assays often yield false negatives for low-affinity fragments due to limited dynamic range.

Protocol 1: 2D NMR Fragment Screening ( HSQC)

Causality: Nuclear Magnetic Resonance (NMR) is exquisitely sensitive to changes in the local chemical environment. It is the gold standard for detecting weak fragment binding ( ) and confirming that the fragment binds to the correct orthosteric site (KAc pocket) rather than aggregating.

  • Protein Preparation: Express and purify -isotopically labeled BRD4 BD1 domain in E. coli. Exchange into NMR buffer (50 mM phosphate, 100 mM NaCl, 1 mM DTT, 10% , pH 7.4).

  • Sample Preparation: Prepare a reference sample containing 50 -BRD4. Prepare a test sample adding 1.5 mM of 6-methoxy-2-methyl-3(2H)-pyridazinone (from a 100 mM DMSO- stock).

  • Data Acquisition: Record 2D HSQC spectra at 298 K on a 600 MHz or higher NMR spectrometer.

  • Data Analysis: Overlay the reference and test spectra. Map the Chemical Shift Perturbations (CSPs). Significant shifts in cross-peaks corresponding to Asn140 and Tyr97 confirm specific binding.

  • Validation Checkpoint (Self-Validation): Perform a titration series (0.1 mM to 5 mM fragment). The CSPs must exhibit a hyperbolic, dose-dependent saturation curve. Fit this curve to a 1:1 binding isotherm to calculate the exact .

Protocol 2: Surface Plasmon Resonance (SPR) for Optimized Leads

Causality: Once the fragment is elaborated into a potent inhibitor (e.g., CD161), kinetic parameters (association rate , dissociation rate ) become more critical than equilibrium affinity ( ). SPR provides real-time label-free kinetic data, allowing researchers to optimize for residence time ( ), which correlates strongly with in vivo efficacy.

  • Sensor Chip Functionalization: Immobilize biotinylated BRD4 onto a Streptavidin (SA) coated sensor chip until a density of ~1000 Response Units (RU) is achieved. Leave one flow cell blank as a reference.

  • Analyte Preparation: Dilute the optimized pyridazinone derivative in running buffer (HBS-P+ with 1% DMSO) to create a 2-fold concentration series (e.g., 0.5 nM to 32 nM).

  • Binding Kinetics: Inject the analyte series over the chip at a high flow rate (50 ) to minimize mass transport limitation. Record association for 60 seconds and dissociation for 180 seconds.

  • Validation Checkpoint (Self-Validation): Apply double-referencing. Subtract the signal of the blank flow cell (to correct for bulk refractive index changes) and subtract a buffer-only injection (to correct for baseline drift).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract , , and .

Workflow Frag Fragment Library (6-methoxy-2-methyl-3(2H)-pyridazinone) NMR 2D NMR Screening (Detects weak binders, Ki ~160 µM) Frag->NMR Xray X-ray Crystallography (Maps KAc pocket interactions) NMR->Xray Opt Structure-Based Optimization (Elaboration into ZA channel) Xray->Opt SPR SPR Kinetics (Validates nanomolar Kd & residence time) Opt->SPR

Caption: SBDD workflow from initial pyridazinone fragment identification to kinetic validation.

Conclusion

The 3(2H)-pyridazinone, 6-methoxy-2-methyl- fragment is a masterclass in pharmacophore efficiency. By presenting a rigid array of hydrogen bond acceptors and hydrophobic vectors, it perfectly mimics the acetyl-lysine mark required for BRD4 inhibition, while also serving as a potent metal-coordinating core for agrochemical HPPD inhibitors. Mastering the biophysical techniques (NMR and SPR) to quantify these binding affinities is essential for any drug development professional looking to leverage this privileged scaffold.

References

  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry.[Link] [1]

  • Targeting bromodomain-containing proteins: research advances of drug discovery. Signal Transduction and Targeted Therapy.[Link][2]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry.[Link] [3]

  • Pyridazinone compound and herbicide and noxious arthropod controlling agent comprising it.
Exploratory

Crystal Structure Analysis of 3(2H)-Pyridazinone, 6-methoxy-2-methyl-: A Comprehensive Technical Guide

Executive Summary The 3(2H)-pyridazinone scaffold is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Specifically, 6-methoxy-2-methyl-3(2H)-pyridazinone serves as a critical model compound fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3(2H)-pyridazinone scaffold is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Specifically, 6-methoxy-2-methyl-3(2H)-pyridazinone serves as a critical model compound for understanding the tautomeric, photochemical, and structural behavior of 1,2-diazines[1]. This whitepaper provides an in-depth technical guide on the synthesis, crystallization, and X-ray crystallographic analysis of this compound and its derivatives, integrating experimental protocols with computational validation (DFT and Hirshfeld surface analysis) to ensure scientific integrity and self-validating results.

Pharmacological and Agrochemical Relevance

Pyridazinone derivatives occupy a privileged position in medicinal chemistry due to their diverse biological activities[2]. The presence of a 6-substituted group on the pyridazinone ring is often essential for cardiovascular activity, specifically in phosphodiesterase III inhibition and antiplatelet aggregation[3]. Furthermore, these scaffolds are highly effective in agrochemical applications, serving as potent herbicides that disrupt photosystem II or inhibit very-long-chain fatty acid (VLCFA) synthesis[4]. Understanding the exact 3D spatial arrangement of the atoms—particularly the planarity of the dihydropyridazine ring and the orientation of the methoxy and methyl substituents—is critical for rational structure-based drug design[5].

Synthesis and Crystallization Protocol

To conduct a high-resolution crystal structure analysis, one must first isolate the compound in a high-purity crystalline form. The synthesis of 6-methoxy-2-methyl-3(2H)-pyridazinone relies on a sequence of nucleophilic substitution, hydrolysis, and N-alkylation[1].

Step-by-Step Methodology:

  • Nucleophilic Substitution: React 3,6-dichloropyridazine with sodium methoxide in methanol to yield 3-chloro-6-methoxypyridazine. The methoxide selectively attacks one of the equivalent electrophilic carbons.

  • Hydrolysis: Reflux the intermediate in glacial acetic acid to convert the remaining chloro group into a carbonyl, yielding 6-methoxy-3(2H)-pyridazinone.

  • N-Methylation: Treat the intermediate with methyl iodide (CH 3​ I) in the presence of potassium carbonate (K 2​ CO 3​ ). Causality: Methyl iodide is selected over dimethyl sulfate due to its higher volatility, which simplifies post-reaction purification. K 2​ CO 3​ acts as a mild base to selectively deprotonate the N2 position without cleaving the methoxy ether[1].

  • Crystallization: Dissolve the crude product in a minimal amount of a hot ethanol/water mixture. Allow the solution to undergo slow evaporation at room temperature. Causality: Slow evaporation minimizes the nucleation rate, favoring the growth of large, defect-free, colorless plate-like single crystals suitable for X-ray diffraction[2].

Synthesis A 3,6-Dichloropyridazine (Starting Material) B Sodium Methoxide / MeOH (Nucleophilic Substitution) A->B C 3-Chloro-6-methoxypyridazine B->C D Glacial Acetic Acid / Reflux (Hydrolysis) C->D E 6-Methoxy-3(2H)-pyridazinone D->E F Methyl Iodide / K2CO3 (N-Methylation) E->F G 6-Methoxy-2-methyl-3(2H)-pyridazinone (Crude Product) F->G H Recrystallization (EtOH/H2O) (Slow Evaporation) G->H I Single Crystals for X-Ray (Colorless Plates) H->I

Synthesis and crystallization workflow of 6-methoxy-2-methyl-3(2H)-pyridazinone.

X-Ray Crystallography Workflow

The structural elucidation of pyridazinones requires rigorous crystallographic techniques to resolve the exact bond lengths and intermolecular interactions[2][6].

Step-by-Step Methodology:

  • Crystal Mounting: Select a pristine, colorless plate-like specimen (approx. 0.08 x 0.14 x 0.19 mm) and mount it on a glass fiber or loop using inert oil[2].

  • Data Collection: Utilize a diffractometer (e.g., Bruker D8 QUEST) equipped with a fine-focus sealed tube emitting MoKα radiation (λ = 0.71073 Å) and a graphite monochromator[2]. Causality: MoKα radiation is chosen because its high energy minimizes X-ray absorption by the organic crystal, yielding higher resolution data at high diffraction angles.

  • Data Reduction: Integrate the reflection data and apply multi-scan absorption corrections (e.g., SADABS or X-RED32) to account for the crystal's irregular shape[6].

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL)[2].

  • Validation: This protocol is a self-validating system. The convergence of the goodness-of-fit near 1.0, combined with a flat final difference Fourier map, mathematically confirms that the modeled electron density accurately represents the physical crystal[6].

XRD_Workflow A Crystal Selection & Mounting (0.08 x 0.14 x 0.19 mm) B Data Collection (MoKα, λ = 0.71073 Å) A->B C Data Reduction & Absorption (SADABS/X-RED32) B->C D Structure Solution (Intrinsic Phasing - SHELXT) C->D E Structure Refinement (Least-squares on F² - SHELXL) D->E F Validation & CIF Generation (checkCIF) E->F G Hirshfeld Surface Analysis (Intermolecular Interactions) F->G H DFT Calculations (HOMO-LUMO, MEP) F->H

X-ray crystallography data collection, refinement, and computational validation pipeline.

Structural Insights and Conformational Analysis

The crystallographic analysis of 6-methoxy-2-methyl-3(2H)-pyridazinone and its analogs reveals several critical geometric features that dictate their physicochemical properties.

Ring Planarity and Bond Delocalization: The 1,6-dihydropyridazine ring is essentially planar, with maximum atomic deviations typically falling below 0.015 Å[5]. The C=O bond length is consistently observed around 1.241 to 1.250 Å, confirming its strong double-bond character[5][6]. The N1-N2 bond length (approx. 1.347–1.362 Å) indicates partial delocalization within the heterocyclic ring[5][6].

Supramolecular Features: Because the N2 position is methylated, the molecule cannot form the strong intermolecular N-H...O hydrogen bonds typical of unsubstituted pyridazinones[6]. Instead, the crystal lattice is stabilized by a network of weak, non-classical C-H...O hydrogen bonds involving the methoxy and methyl protons, alongside off-set π–π stacking interactions between inversion-related pyridazine rings[6][7].

Table 1: Typical Crystallographic Data for Pyridazinone Derivatives
ParameterTypical Value / Description
Crystal System Monoclinic / Triclinic
Space Group P2₁/c or P-1
Radiation Source MoKα (λ = 0.71073 Å)
Temperature 293(2) K or 100(2) K
Absorption Correction Multi-scan integration
Refinement Method Full-matrix least-squares on F²
Goodness-of-fit on F² ~ 1.01 - 1.05
Table 2: Key Geometric Parameters and Mechanistic Implications
Structural FeatureAverage Length (Å) / Angle (°)Mechanistic Implication
C=O (Carbonyl) 1.241 - 1.250 ÅStrong double bond character; primary H-bond acceptor[6].
N1-N2 Bond 1.347 - 1.362 ÅPartial double bond character; electron delocalization[5].
C-O (Methoxy) 1.350 - 1.365 ÅConjugation with the pyridazinone π-system.
Ring Planarity (RMSD) < 0.015 ÅFosters efficient offset π–π stacking in the lattice[5].

Computational Validation (DFT & Hirshfeld Analysis)

To validate the experimental X-ray data, computational methods are employed to ensure the solid-state geometry aligns with the global energy minimum.

Hirshfeld Surface Analysis: This technique generates 2D fingerprint plots to quantify intermolecular interactions. In methyl-substituted pyridazinones, H...H contacts dominate the crystal packing (often accounting for >48% of the surface area), followed by O...H/H...O (approx. 21.8%) and C...H/H...C interactions[7]. This confirms that van der Waals forces and weak hydrogen bonds are the primary drivers of lattice stability[6].

Density Functional Theory (DFT): Using the B3LYP/6-311G++(d,p) basis set, the HOMO and LUMO energy levels are calculated. The energy gap (e.g., HOMO at -9.05 eV and LUMO at -1.01 eV) correlates directly with the molecule's kinetic stability and chemical reactivity[5]. Furthermore, Molecular Electrostatic Potential (MEP) maps highlight the nucleophilic nature of the carbonyl and methoxy oxygens, providing a self-validating theoretical framework that perfectly matches the hydrogen-bond acceptor sites observed in the X-ray structure[7].

Conclusion

The crystal structure analysis of 6-methoxy-2-methyl-3(2H)-pyridazinone provides foundational insights into the conformational preferences and supramolecular assembly of 1,2-diazines. By combining rigorous synthetic protocols, high-resolution X-ray diffraction, and computational validation, researchers can confidently utilize these structural parameters to drive the rational design of next-generation pharmaceuticals and agrochemicals.

References

  • Miller, J. R., & White, R. W. "THE STRUCTURE OF MALEIC HYDRAZIDE AS INFERRED FROM THE ULTRAVIOLET SPECTRA OF ITS METHYL DERIVATIVES." Canadian Journal of Chemistry. URL: 1

  • "Novel hybrid pyridazinone-arylacetamide: Synthesis, crystal structure, toxicity, antidiabetic activity..." Elsevier / DOI. URL: 2

  • "Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one." PMC. URL: 6

  • "Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid." IUCr Journals. URL: 7

  • "New antiplatelet and vasorelaxant agents based on the pyridazinone moiety." ResearchGate. URL:3

  • "Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one." PMC. URL: 5

  • "WO2012091156A1 - Pyridazinone compound and herbicide and noxious arthropod controlling agent comprising it." Google Patents. URL: 4

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3(2H)-Pyridazinone, 6-methoxy-2-methyl-

Application Note: Advanced Synthesis and Isolation of 6-Methoxy-2-methyl-3(2H)-pyridazinone Introduction and Scientific Context Pyridazinone derivatives are highly valued scaffolds in both agricultural chemistry—particul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Isolation of 6-Methoxy-2-methyl-3(2H)-pyridazinone

Introduction and Scientific Context

Pyridazinone derivatives are highly valued scaffolds in both agricultural chemistry—particularly in the development of herbicides and noxious arthropod controlling agents[1]—and in advanced photochemical research[2]. The compound 6-methoxy-2-methyl-3(2H)-pyridazinone (also historically referred to as O,N-dimethyl maleic hydrazide) serves as a critical reference standard and synthetic intermediate.

Historically, the structural elucidation of maleic hydrazide tautomers relied heavily on synthesizing specific methyl derivatives. Early literature, such as the work by Arndt, Loewe, and Ergener, demonstrated that reacting O-methyl maleic hydrazide (6-methoxy-3(2H)-pyridazinone) with an excess of diazomethane exclusively yields the O,N-dimethyl product, confirming the 6-methoxy-2-methyl-3(2H)-pyridazinone structure[3]. While diazomethane provides high yields, modern laboratory protocols favor the use of methyl iodide (MeI) under mildly basic conditions to achieve the same N-methylation safely and with high regioselectivity.

Reaction Design and Mechanistic Causality

The synthesis relies on the thermodynamic N-alkylation of 6-methoxy-3(2H)-pyridazinone.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is chosen as a mild, heterogeneous base. It is strong enough to deprotonate the acidic N-2 lactam proton (pKa ~ 5.65 for related maleic hydrazide systems[4]) but mild enough to prevent the nucleophilic cleavage of the existing C6-methoxy ether linkage.

  • Solvent Dynamics: Acetone is utilized as a polar aprotic solvent. It provides excellent solubility for the alkylating agent and the organic substrate while maintaining the inorganic base as a suspended solid, facilitating easy removal via filtration post-reaction.

  • Regioselectivity: Alkylation occurs exclusively at the N-2 position rather than the N-1 position due to the stabilization of the resulting lactam structure and the steric/electronic hindrance at the N-1 nitrogen adjacent to the methoxy-substituted carbon.

SynthesisWorkflow SM 6-Methoxy-3(2H)-pyridazinone (Starting Material) Reaction N-Alkylation Reflux, 4-6 Hours SM->Reaction Reagents Methyl Iodide (MeI) Potassium Carbonate (K2CO3) Acetone Reagents->Reaction Workup Filtration & Concentration Liquid-Liquid Extraction Reaction->Workup Purify Silica Gel Chromatography (Hexane/EtOAc) Workup->Purify Product 6-Methoxy-2-methyl- 3(2H)-pyridazinone Purify->Product

Workflow for the N-methylation of 6-methoxy-3(2H)-pyridazinone.

Quantitative Reagent Data

To ensure a self-validating and scalable system, the stoichiometry is strictly controlled. An excess of methyl iodide drives the reaction to completion, while an excess of base ensures complete neutralization of the generated hydroiodic acid.

Reagent / MaterialMolecular WeightEquivalentsMass / VolumeFunction
6-Methoxy-3(2H)-pyridazinone126.11 g/mol 1.0 eq1.26 g (10.0 mmol)Substrate
Methyl Iodide ( CH3​I )141.94 g/mol 1.5 eq0.93 mL (15.0 mmol)Alkylating Agent
Potassium Carbonate ( K2​CO3​ )138.21 g/mol 2.0 eq2.76 g (20.0 mmol)Heterogeneous Base
Acetone (Anhydrous)58.08 g/mol -25.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Substrate Addition: Charge the flask with 1.26 g of 6-methoxy-3(2H)-pyridazinone and 25.0 mL of anhydrous acetone. Stir at 400 rpm until the substrate is fully dissolved.

  • Base Introduction: Add 2.76 g of finely powdered, anhydrous K2​CO3​ to the solution. Note: Finely powdering the base increases the surface area, accelerating the heterogeneous deprotonation step.

  • Alkylating Agent: Dropwise, add 0.93 mL of methyl iodide via a gas-tight syringe over 5 minutes.

Phase 2: Reaction Execution 5. Heating: Submerge the flask in a pre-heated oil bath at 60°C. Allow the mixture to reflux gently for 4 to 6 hours. 6. Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system. The product spot will migrate higher (higher Rf​ ) than the starting material due to the loss of the hydrogen-bonding lactam proton.

Phase 3: Workup and Isolation 7. Quenching: Once the starting material is consumed, remove the flask from the heat and allow it to cool to ambient temperature. 8. Filtration: Filter the suspension through a pad of Celite to remove the unreacted K2​CO3​ and the precipitated potassium iodide ( KI ) byproduct. Wash the filter cake with an additional 15 mL of acetone. 9. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue. 10. Extraction: Dissolve the residue in 30 mL of Ethyl Acetate (EtOAc) and wash sequentially with 20 mL of distilled water and 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ).

Phase 4: Purification and Validation 11. Chromatography: Purify the concentrated crude product via flash column chromatography on silica gel, eluting with a gradient of 20% to 40% EtOAc in Hexanes. 12. Characterization: Pool the pure fractions and remove the solvent to yield 6-methoxy-2-methyl-3(2H)-pyridazinone as a solid. Validate the structure via UV spectroscopy. As established by Miller and White, the UV spectra of this compound at low pH (0.1 N HCl) and high pH (pH 8.40 buffer) will coincide identically, proving the absence of an ionizable proton and confirming complete N-methylation[3].

References

  • Miller, D. M., & White, R. W. (1956). THE STRUCTURE OF MALEIC HYDRAZIDE AS INFERRED FROM THE ULTRAVIOLET SPECTRA OF ITS METHYL DERIVATIVES. Science Service Laboratory. 3

  • University of Richmond. Photochemical behavior of some nitrogen heterocyclics. 2

  • Sumitomo Chemical Co Ltd. (2012). WO2012091156A1 - Pyridazinone compound and herbicide and noxious arthropod controlling agent comprising it. Google Patents. 1

Sources

Application

Application Note: 6-Methoxy-2-methyl-3(2H)-pyridazinone as a Versatile Synthetic Intermediate

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Scientists Content Focus: Structural causality, reactivity profiling, and self-validating synthetic protocols. Executive Summary 6-Methoxy-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Scientists Content Focus: Structural causality, reactivity profiling, and self-validating synthetic protocols.

Executive Summary

6-Methoxy-2-methyl-3(2H)-pyridazinone (PubChem CID: 96429)[1] is a highly privileged heterocyclic building block utilized extensively in the discovery of novel pharmaceuticals and agrochemicals. The pyridazinone core is a recognized pharmacophore known for its diverse biological activities, serving as the foundation for Janus kinase (JAK) inhibitors[2], monoamine reuptake inhibitors[3], and selective herbicides[4]. This application note details the mechanistic rationale behind utilizing this specific intermediate, alongside field-proven, self-validating protocols for its functionalization.

Structural Logic & Reactivity Profile

The selection of 6-methoxy-2-methyl-3(2H)-pyridazinone over an unsubstituted pyridazinone is driven by strict synthetic causality designed to eliminate ambiguity during complex multi-step syntheses:

  • Tautomeric Locking via N2-Methylation: Unsubstituted maleic hydrazides and pyridazinones exhibit complex lactam-lactim tautomerism[5]. By methylating the N2 position, the molecule is permanently locked into the lactam (3(2H)-pyridazinone) form[6]. This prevents competitive N-alkylation versus O-alkylation side reactions during downstream functionalization.

  • Electronic Activation via C6-Methoxy: The methoxy group serves a dual purpose. Synthetically, it acts as a strong electron-donating group via resonance, enriching the electron density at the C4 and C5 positions and directing electrophilic aromatic substitution (e.g., halogenation)[7]. Pharmacologically, it acts as a masked hydrogen-bond donor; post-functionalization, it can be selectively demethylated to reveal a hydroxyl group essential for target protein interaction (e.g., binding to the hinge region of JAK kinases)[2].

Pharmacophore Core Pyridazin-3(2H)-one Core (Scaffold) N2 N2-Methylation (Locks Amide Tautomer, Prevents N-Alkylation) Core->N2 Structural Control C6 C6-Methoxy Group (Directs Electrophiles, Masked H-Bond Donor) Core->C6 Electronic Control C4C5 C4/C5 Positions (Primary Sites for Cross-Coupling) Core->C4C5 Functionalization Sites

Fig 1. Logical relationship diagram of the functional groups on the pyridazinone pharmacophore.

Synthetic Workflow & Experimental Protocols

The standard functionalization workflow for this intermediate involves electrophilic halogenation followed by transition-metal-catalyzed cross-coupling, and optional deprotection.

Workflow SM 6-Methoxy-2-methyl- 3(2H)-pyridazinone Brominated 5-Bromo-6-methoxy- 2-methyl-3(2H)-pyridazinone SM->Brominated NBS, DMF (Halogenation) Coupled 5-Aryl-6-methoxy- 2-methyl-3(2H)-pyridazinone Brominated->Coupled Ar-B(OH)2, Pd cat. (Suzuki Coupling) Demethylated 5-Aryl-6-hydroxy- 2-methyl-3(2H)-pyridazinone Coupled->Demethylated BBr3, DCM (Demethylation)

Fig 2. Step-by-step synthetic workflow for the functionalization of the pyridazinone intermediate.

Protocol 2.1: Regioselective Bromination (Self-Validating System)

Objective: Synthesize 5-bromo-6-methoxy-2-methyl-3(2H)-pyridazinone[8] to establish a handle for cross-coupling. Causality: N-Bromosuccinimide (NBS) is preferred over Br₂ to prevent over-bromination and maintain regiocontrol driven by the C6-methoxy group[9].

Step-by-Step Procedure:

  • Initiation: Dissolve 6-methoxy-2-methyl-3(2H)-pyridazinone (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Reagent Addition: Shield the reaction flask from light (to prevent radical pathways). Add NBS (1.1 eq, 11 mmol) portion-wise over 15 minutes at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC) / Validation: Analyze via LC-MS. The system validates completion when the starting material peak ( m/z 141 [M+H]+ ) disappears, replaced by the isotopic doublet characteristic of a mono-brominated product ( m/z 219/221 [M+H]+ ).

  • Workup: Quench with 10% aqueous sodium thiosulfate to neutralize residual oxidant. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol 2.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl or heteroaryl pharmacophore at the C5 position. Causality: The electron-deficient nature of the brominated pyridazinone ring accelerates the oxidative addition step of the catalytic cycle. A bidentate ligand (dppf) is utilized to prevent catalyst deactivation.

Step-by-Step Procedure:

  • Setup: In a microwave-safe vial, combine 5-bromo-6-methoxy-2-methyl-3(2H)-pyridazinone (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with N₂ gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial.

  • Reaction: Heat the mixture to 100 °C for 2 hours (or 110 °C for 30 mins via microwave irradiation).

  • IPC / Validation: TLC (Hexanes:EtOAc 1:1). The highly UV-active coupled product will appear at a higher Rf​ than the brominated starting material.

  • Purification: Filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

Protocol 2.3: Lewis Acid-Mediated Demethylation

Objective: Unmask the C6-hydroxyl group to enable target-protein hydrogen bonding[2]. Causality: Boron tribromide (BBr₃) is a strong Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen. Subsequent nucleophilic attack by bromide on the methyl group cleaves the ether bond without disrupting the robust pyridazinone core.

Step-by-Step Procedure:

  • Setup: Dissolve the coupled intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add a 1.0 M solution of BBr₃ in DCM (3.0 eq).

  • Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature overnight.

  • IPC / Validation: LC-MS analysis will show a mass shift of -14 Da (loss of CH2​ ) from the starting material.

  • Quench: Carefully cool the mixture to 0 °C and quench dropwise with MeOH (Caution: Highly exothermic, evolves HBr gas). Concentrate in vacuo and purify via reverse-phase HPLC.

Quantitative Data & Optimization Summaries

The following tables summarize the physicochemical properties of the intermediate and the optimization data for the cross-coupling step to ensure high-yield transitions.

Table 1: Physicochemical Properties of the Intermediate

PropertyValue
Chemical Name 6-Methoxy-2-methyl-3(2H)-pyridazinone
PubChem CID 96429
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Tautomeric State Locked (Lactam form)
Primary Application Agrochemicals[4], CNS & Kinase Therapeutics[2][3]

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions (Protocol 2.2)

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%Significant protodeboronation observed.
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10088%Optimal balance of yield and reaction time.
Pd₂(dba)₃ / XPhosK₃PO₄n-Butanol11092%Highest yield, but requires expensive ligand.

References

  • Miller, D. M., & White, R. W. "The Structure of Maleic Hydrazide as Inferred from the Ultraviolet Spectra of its Methyl Derivatives." cdnsciencepub.com. Available at:[5][6]

  • PubChem Database. "6-methoxy-2-methylpyridazin-3-one (CID: 96429)." labr.cc. Available at:[1]

  • PubChem Database. "5-Bromo-6-methoxy-2-methylpyridazin-3(2H)-one." nih.gov. Available at:[8]

  • Google Patents. "WO2012091156A1 - Pyridazinone compound and herbicide and noxious arthropod controlling agent comprising it." Available at:[4]

  • Google Patents. "WO2012160030A1 - Pyridin-2(1H)-one derivatives useful as medicaments for the treatment of myeloproliferative disorders, transplant rejection, immune-mediated and inflammatory diseases." Available at:[2]

  • Google Patents. "WO2012046882A1 - 1,4-oxazepane derivatives." Available at:[3]

  • Benchchem. "6-(Ethanesulfonyl)pyridazin-3(2H)-one | Research Chemical." Available at:[7]

  • Google Patents. "JP6538719B2 - Pyridazinone herbicide." Available at:[9]

Sources

Method

Application Notes and Protocols for the Evaluation of Pyridazinone-Based Compounds in Cell Culture Assays

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] These compounds have been investigated for a wide array of therapeutic applications, including as anti-cancer, anti-inflammatory, cardiovascular, and antimicrobial agents.[1][3][4] The chemical tractability of the pyridazinone ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity for specific biological targets.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a representative pyridazinone derivative, which we will refer to as Pyr-Met-Me (representing 3(2H)-Pyridazinone, 6-methoxy-2-methyl-), in a series of fundamental cell culture assays. The protocols outlined herein are designed to be adaptable for various pyridazinone compounds and cell systems, providing a robust framework for their preclinical evaluation.

Scientific Rationale: Targeting Matrix Metalloproteinase-13 (MMP-13)

For the purpose of this guide, we will focus on the application of Pyr-Met-Me as a putative inhibitor of Matrix Metalloproteinase-13 (MMP-13). MMP-13, a member of the zinc-dependent endopeptidase family, plays a crucial role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[5][6] Upregulation of MMP-13 is strongly implicated in the pathogenesis of osteoarthritis and the invasion and metastasis of various cancers.[5][6] Therefore, the development of potent and selective MMP-13 inhibitors is a promising therapeutic strategy.

The following protocols will guide the user through a logical progression of experiments to:

  • Determine the in vitro potency of Pyr-Met-Me against MMP-13.

  • Assess its efficacy in a cell-based model of MMP-13 activity.

  • Evaluate its cytotoxic profile to establish a therapeutic window.

  • Investigate its effect on downstream signaling pathways.

Experimental Workflows and Protocols

Diagram of the Overall Experimental Workflow

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization a In Vitro MMP-13 Inhibition Assay (IC50 Determination) b Cell-Based MMP-13 Activity Assay a->b Confirm Cellular Activity c Cell Viability/ Cytotoxicity Assay (e.g., MTT/LDH) b->c Determine Therapeutic Window d Western Blot Analysis of Downstream Targets b->d Investigate Mechanism of Action

Caption: A streamlined workflow for the comprehensive evaluation of a novel pyridazinone-based MMP-13 inhibitor.

Protocol 1: In Vitro MMP-13 Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyr-Met-Me against recombinant human MMP-13 in a cell-free system. This is a critical first step to quantify the compound's potency.[7]

Materials:

  • Recombinant human MMP-13 (active form)

  • MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Pyr-Met-Me

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Pyr-Met-Me in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • 50 µL of assay buffer

      • 10 µL of diluted Pyr-Met-Me or vehicle control (assay buffer with the same final DMSO concentration)

      • 20 µL of recombinant human MMP-13 (at a final concentration of ~1-5 nM)

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the MMP-13 fluorogenic substrate (at a final concentration of ~10 µM) to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of Pyr-Met-Me.

    • Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Parameter Recommended Range Purpose
Pyr-Met-Me Concentration 1 nM - 100 µMTo generate a full dose-response curve for IC50 calculation.
Recombinant MMP-13 1 - 5 nMTo ensure a measurable and linear reaction rate.
Fluorogenic Substrate 10 µMTo provide a robust signal for detection.
Final DMSO Concentration ≤ 1%To minimize solvent effects on enzyme activity.

Protocol 2: Cell-Based MMP-13 Activity Assay

Objective: To evaluate the ability of Pyr-Met-Me to inhibit MMP-13 activity in a relevant cellular context. This assay is crucial for confirming that the compound can penetrate cell membranes and engage its target in a more complex biological environment.

Materials:

  • Human chondrosarcoma cell line (e.g., SW1353) or other appropriate cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) or Interleukin-1 beta (IL-1β) to induce MMP-13 expression

  • Pyr-Met-Me

  • MMP-13 activity assay kit (e.g., a FRET-based or colorimetric kit)

  • 96-well clear-bottom black microplates

Procedure:

  • Cell Seeding and Stimulation:

    • Seed SW1353 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with serum-free medium containing a stimulating agent (e.g., 10 ng/mL IL-1β) to induce MMP-13 expression. Incubate for 24 hours.

  • Inhibitor Treatment:

    • After the stimulation period, treat the cells with various concentrations of Pyr-Met-Me (e.g., 0.1 µM to 50 µM) in fresh serum-free medium. Include a vehicle control (DMSO).

    • Incubate for 24 hours.

  • Measurement of MMP-13 Activity:

    • Collect the conditioned media from each well.

    • Measure the MMP-13 activity in the conditioned media using a commercial MMP-13 activity assay kit, following the manufacturer's instructions.[8]

  • Data Analysis:

    • Normalize the MMP-13 activity to the vehicle-treated, stimulated control.

    • Plot the percent inhibition of MMP-13 activity against the Pyr-Met-Me concentration to determine the cellular IC50.

Protocol 3: Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of Pyr-Met-Me on cell viability and determine its cytotoxic concentration. This is essential for distinguishing between targeted inhibition and general toxicity.[9][10]

Materials:

  • The same cell line used in the cell-based activity assay (e.g., SW1353)

  • Cell culture medium

  • Pyr-Met-Me

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well clear microplates

Procedure (MTT Assay Example):

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described in Protocol 2.

    • Treat the cells with a range of Pyr-Met-Me concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the Pyr-Met-Me concentration to determine the CC50 (50% cytotoxic concentration).

Assay Principle Endpoint
MTT Measures metabolic activityColorimetric (Absorbance)
LDH Measures membrane integrityColorimetric (Absorbance)
CellTiter-Glo Measures ATP contentLuminescent

Protocol 4: Western Blot Analysis of Downstream Effects

Objective: To investigate the effect of Pyr-Met-Me on the cleavage of a known MMP-13 substrate, providing mechanistic evidence of target engagement.

Materials:

  • Cell line and treatment conditions as in Protocol 2

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-collagen type II, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with Pyr-Met-Me, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody (e.g., anti-collagen type II) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.[9]

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., actin). Compare the levels of cleaved substrate in treated versus untreated samples.

MMP-13 Signaling and Inhibition Diagram

G cluster_0 Cell Membrane cluster_1 Extracellular Matrix Pro_MMP13 Pro-MMP-13 Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 Activation Collagen Type II Collagen Active_MMP13->Collagen Cleavage Degraded_Collagen Degraded Collagen Fragments Collagen->Degraded_Collagen PyrMetMe Pyr-Met-Me PyrMetMe->Active_MMP13 Inhibition Stimulus Pro-inflammatory Stimulus (e.g., IL-1β) Stimulus->Pro_MMP13 Upregulates Expression & Activation

Caption: The inhibitory effect of Pyr-Met-Me on MMP-13-mediated collagen degradation.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your results, each protocol should include appropriate controls:

  • Positive Control: A known MMP-13 inhibitor (e.g., Ilomastat) should be included to validate the assay's ability to detect inhibition.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline activity and rule out solvent effects.

  • Untreated Control: To measure the basal level of MMP-13 activity or cell viability.

  • Loading Control (Western Blot): An antibody against a housekeeping protein (e.g., actin, GAPDH) is crucial for ensuring equal protein loading between lanes.

By incorporating these controls, the experimental system becomes self-validating, providing confidence in the generated data.

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the initial characterization of pyridazinone-based compounds, using a putative MMP-13 inhibitor as a representative example. By systematically evaluating the biochemical potency, cellular efficacy, and cytotoxic profile, researchers can build a robust data package to support the further development of these promising therapeutic agents.

References

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 55–74. [Link]

  • Li, Z., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(23), 10735–10745. [Link]

  • Özdemir, Z., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1094–1105. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9, 55–74. [Link]

  • NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions. [Link]

  • El-Gazzar, M. G., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 14(11), 2235–2260. [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(1), 180-193. [Link]

  • Asif, M. (2019). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Chemical and Pharmaceutical Sciences, 10(3), 1-10. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Özdemir, Z., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against huma. ResearchGate. [Link]

  • Asif, M. (2020). A Brief Review on Biological Activities of Pyridazinone Derivatives. Journal of Medicinal and chemical Sciences, 3(2), 109-120. [Link]

  • Lauer-Fields, J., et al. (2011). High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. Bioorganic & Medicinal Chemistry, 19(2), 1043–1051. [Link]

  • An, S., et al. (2024). Screening of MMP-13 Inhibitors Using a GelMA-Alginate Interpenetrating Network Hydrogel-Based Model Mimicking Cytokine-Induced Key Features of Osteoarthritis In Vitro. Polymers, 16(11), 1572. [Link]

  • Pham, C. T., et al. (2018). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of Medicinal Chemistry, 61(15), 6565–6579. [Link]

  • Link, J. T., et al. (2006). Potent, selective pyrimidinetrione-based inhibitors of MMP-13. Bioorganic & Medicinal Chemistry Letters, 16(22), 5951–5956. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSCimed Central. [Link]

  • Di Martino, M., et al. (2024). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry. [Link]

  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. [Link]

  • Le Pourceau, E., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 426–432. [Link]

  • Sari, D. P., et al. (2023). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia, 14(2), 118-126. [Link]

Sources

Application

Application Note: Advanced Formulation Strategies for the Delivery of 3(2H)-Pyridazinone, 6-methoxy-2-methyl-

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Physicochemical Profiling 3(2H)-Pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Physicochemical Profiling

3(2H)-Pyridazinone, 6-methoxy-2-methyl- (Molecular Weight: 140.14 g/mol ) is a structurally rigid, nitrogen-containing heterocyclic compound[1]. The pyridazinone scaffold is a highly privileged structure utilized extensively in both agrochemical formulations (e.g., the herbicide chloridazon)[2] and pharmaceutical development (e.g., the PDE III inhibitor pimobendan and the COX-2 inhibitor ABT-963)[3],[4].

Despite its potent biological applicability, the planar nature of the pyridazinone ring promotes strong intermolecular π−π stacking and high crystal lattice energy. While the methoxy and methyl substitutions remove primary hydrogen-bond donors, the carbonyl and nitrogen heteroatoms act as strong hydrogen-bond acceptors, leading to poor aqueous solubility and dissolution-rate-limited bioavailability. To overcome these physicochemical barriers, advanced delivery systems—specifically Amorphous Solid Dispersions (ASDs) and Nanostructured Lipid Carriers (NLCs) —are required to bypass the thermodynamic penalties of the crystalline state[5],[4].

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue / DescriptorFormulation Implication
Molecular Formula C₆H₈N₂O₂Small molecule; highly mobile in polymer matrices.
Molecular Weight 140.14 g/mol Favorable for high drug-loading in lipid nanocarriers.
H-Bond Donors/Acceptors 0 / 4Prone to interacting with H-bond donating polymers (e.g., HPMCAS).
Physical State Crystalline SolidHigh lattice energy necessitates amorphization or lipid encapsulation.

Formulation Strategies & Mechanistic Rationale

Strategy A: Amorphous Solid Dispersions (ASD) via Spray Drying

Causality: The fundamental principle of an ASD is to disrupt the crystalline lattice of the active pharmaceutical ingredient (API) and trap it in a high-energy, disordered amorphous state. By utilizing polymers such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) or Pluronic F-68, the polymer matrix provides steric hindrance and specific hydrogen-bonding interactions that prevent the pyridazinone API from recrystallizing[4]. This approach drastically lowers the thermodynamic barrier to dissolution, creating a supersaturated state in the gastrointestinal tract.

Strategy B: Nanostructured Lipid Carriers (NLCs)

Causality: For highly lipophilic derivatives, encapsulating the pyridazinone core within a biocompatible lipid matrix (e.g., Suppocire) reduces the particle size to the nanoscale (<150 nm)[5]. According to the Noyes-Whitney equation, this exponential increase in surface area directly accelerates the dissolution rate. Furthermore, lipid encapsulation facilitates lymphatic transport, bypassing first-pass hepatic metabolism and enhancing systemic exposure.

Formulation Decision Workflow

G API 3(2H)-Pyridazinone, 6-methoxy-2-methyl- (Crystalline API) Profile Physicochemical Profiling (Solubility, LogP, Tm) API->Profile ASD Amorphous Solid Dispersion (ASD) Profile->ASD High Tm / Polymer Miscible NLC Nanostructured Lipid Carriers (NLC) Profile->NLC High LogP / Lipid Soluble SprayDry Spray Drying (Polymer Matrix) ASD->SprayDry Emulsion Solvent Evaporation (Lipid Matrix) NLC->Emulsion Bio Enhanced Dissolution & Bioavailability SprayDry->Bio Emulsion->Bio

Formulation decision tree for enhancing the bioavailability of pyridazinone derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of ASD via Spray Drying

This protocol utilizes a solvent-evaporation methodology to kinetically trap the API in a polymer matrix.

  • Solution Preparation:

    • Action: Dissolve 3(2H)-Pyridazinone, 6-methoxy-2-methyl- and HPMCAS (1:3 w/w ratio) in a co-solvent mixture of Dichloromethane (DCM) and Methanol (1:1 v/v) to achieve a 5% w/v total solids concentration.

    • Causality: DCM is required to fully solubilize the lipophilic pyridazinone ring, while Methanol ensures complete solvation of the HPMCAS polymer chains, preventing phase separation during droplet drying.

  • Spray Drying Process:

    • Action: Process the solution through a laboratory spray dryer (e.g., Büchi B-290) with an inlet temperature of 85°C, aspirator at 100%, and pump speed at 15%.

    • Causality: The inlet temperature must be high enough for rapid solvent flash-evaporation, but the resulting outlet temperature (~45°C) must remain below the glass transition temperature ( Tg​ ) of the ASD to prevent the particles from entering a rubbery state and agglomerating.

  • Secondary Drying & In-Process Quality Control (IPQC):

    • Action: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

    • Self-Validation: Perform Thermogravimetric Analysis (TGA). The batch is only validated for downstream use if residual solvent is <0.5% w/w. Conduct Powder X-Ray Diffraction (PXRD) to confirm the absence of Bragg peaks (verifying a fully amorphous state).

Protocol B: Preparation of NLCs via Emulsification-Solvent Evaporation

This protocol generates lipid-based nanocarriers suitable for oral or foliar delivery[5].

  • Phase Preparation:

    • Action: Dissolve 10 mg of the API and 100 mg of solid lipid (e.g., Suppocire) in 3 mL of DCM (Organic Phase). Separately, dissolve 1% w/v Poloxamer 188 in 10 mL of ultra-purified water (Aqueous Phase).

    • Causality: Poloxamer 188 acts as a non-ionic surfactant. Its hydrophilic polyethylene oxide (PEO) chains provide steric stabilization, preventing lipid droplet coalescence during the subsequent solvent removal phase[5].

  • Emulsification:

    • Action: Add the organic phase dropwise into the aqueous phase under continuous homogenization (10,000 rpm for 2 min). Subject the crude emulsion to probe sonication for 5 minutes (pulse: 10s on / 5s off) while submerged in an ice bath.

    • Causality: The ice bath is critical; it dissipates the extreme heat generated by ultrasonic cavitation, preventing thermal degradation of the API and oxidation of the lipid matrix.

  • Solvent Evaporation & IPQC:

    • Action: Stir the nanoemulsion magnetically at 300 rpm at room temperature for 4 hours to evaporate the DCM, leading to lipid solidification.

    • Self-Validation: Analyze via Dynamic Light Scattering (DLS). The system is validated if the Z-average particle size is <150 nm, the Polydispersity Index (PDI) is <0.2 , and the Zeta Potential is beyond ±30 mV (indicating excellent electrostatic stability).

Comparative Dissolution Data

To validate the formulation strategies, in vitro dissolution testing is performed using USP Apparatus II (Paddle) in Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C.

Table 2: Comparative In Vitro Dissolution Metrics
Formulation Type T50%​ (Time to 50% Release)Extent of Release at 120 minPhysical State Confirmation
Crystalline API (Unformulated) > 120 min< 20%Crystalline (PXRD confirmed)
ASD (API:HPMCAS 1:3) 15 min> 85%Amorphous Halo (PXRD confirmed)
NLC (API:Lipid 1:10) 25 min> 90%Nanoparticulate (DLS confirmed)

Data Interpretation: Both ASD and NLC formulations successfully overcome the lattice energy constraints of the crystalline pyridazinone derivative, achieving supersaturation and near-complete release within 2 hours, which is critical for systemic absorption.

References

  • Title: THE STRUCTURE OF MALEIC HYDRAZIDE AS INFERRED FROM THE ULTRAVIOLET SPECTRA OF ITS METHYL DERIVATIVES Source: cdnsciencepub.com URL: [Link]

  • Title: Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies Source: nih.gov URL: [Link]

  • Title: Preparation and characterization of chloridazon-loaded alginate/chitosan nanocapsules Source: cellmolbiol.org URL: [Link]

  • Title: A Maze of Solid Solutions of Pimobendan Enantiomers: An Extraordinary Case of Polymorph and Solvate Diversity Source: acs.org URL: [Link]

  • Title: ABT-963 - Drug Targets, Indications, Patents Source: patsnap.com URL: [Link]

Sources

Method

Application Note: Catalytic Reduction Methods for 6-Methoxy-2-methyl-3(2H)-pyridazinone

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselective hydrogenation workflows, and self-validating experimental protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselective hydrogenation workflows, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

Pyridazin-3(2H)-ones are privileged heterocyclic scaffolds in modern drug discovery, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, vasodilators, and targeted anticancer agents[1]. The functionalized core of 6-methoxy-2-methyl-3(2H)-pyridazinone presents a unique synthetic challenge and opportunity. By selectively reducing specific bonds within this system, researchers can access 4,5-dihydro analogs, fully saturated hexahydropyridazines, or ring-opened aliphatic chains—each serving as a critical intermediate in pharmaceutical synthesis[2]. Furthermore, the C4 position of the pyridazinone ring can be pre-functionalized via nucleophilic substitution of hydrogen (SNH) prior to reduction, allowing for the rapid generation of diverse chemical libraries[3].

The Chemoselectivity Challenge

The catalytic reduction of 6-methoxy-2-methyl-3(2H)-pyridazinone requires precise control over chemoselectivity due to the presence of three reducible features:

  • The C4=C5 conjugated double bond : The most susceptible to mild hydrogenation.

  • The N-N bond : Robust under mild conditions but prone to hydrogenolysis under harsh conditions.

  • The C=O (lactam) and C-OMe (enol ether) systems : Generally stable, but the enol ether can undergo elimination or hydrolysis if the solvent system is not carefully controlled.

Causality in Catalyst Selection:

  • Palladium on Carbon (Pd/C): Under mild hydrogen pressure (1 atm), Pd/C selectively adsorbs the C4=C5 alkene. The thermodynamic stability of the lactam and the N-N bond prevents over-reduction, yielding the 4,5-dihydro derivative[2].

  • Platinum Dioxide (PtO₂ / Adam's Catalyst): When deployed in glacial acetic acid under high pressure (50–70 bar), the acidic medium protonates the basic nitrogen atoms. This disrupts the aromatic-like resonance of the pyridazinone ring, activating it for complete saturation to the hexahydropyridazine derivative[4].

  • Raney Nickel: Known for its high affinity for heteroatom-heteroatom bonds, Raney Nickel under elevated temperatures and pressures aggressively cleaves the N-N bond, causing ring-opening to yield acyclic amine-amide derivatives[2].

Reaction Pathways & Visualization

The following workflow diagram illustrates the divergent synthetic pathways accessible from 6-methoxy-2-methyl-3(2H)-pyridazinone based on the strategic selection of the catalytic system.

G SM 6-Methoxy-2-methyl- 3(2H)-pyridazinone Cond1 Mild Hydrogenation Pd/C, H2 (1 atm), EtOH SM->Cond1 Cond2 Acidic Hydrogenation PtO2, H2 (60 bar), AcOH SM->Cond2 Cond3 Hydrogenolysis Raney Ni, H2 (50 bar), Heat SM->Cond3 Prod1 4,5-Dihydro Derivative (Selective C4=C5 Reduction) Cond1->Prod1 Prod2 Hexahydropyridazine (Complete Saturation) Cond2->Prod2 Prod3 Ring-Opened Amide/Amine (N-N Bond Cleavage) Cond3->Prod3

Reduction pathways of 6-methoxy-2-methyl-3(2H)-pyridazinone by catalyst.

Experimental Protocols

Protocol A: Selective Synthesis of 4,5-Dihydro-6-methoxy-2-methyl-3(2H)-pyridazinone

Objective: Chemoselective reduction of the C4=C5 double bond while preserving the N-N bond and C-OMe group.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 6-methoxy-2-methyl-3(2H)-pyridazinone (10.0 mmol, 1.0 eq) and absolute ethanol (50 mL). Causality: Absolute ethanol ensures high hydrogen solubility while preventing the aqueous hydrolysis of the C6-methoxy enol ether.

  • Catalyst Addition: Under a continuous, gentle stream of argon, carefully add 10% Pd/C (0.5 mmol Pd, 0.05 eq). Safety Note: Dry Pd/C is highly pyrophoric; the argon blanket prevents autoignition upon contact with solvent vapors[2].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with argon. Repeat this cycle three times to remove all ambient oxygen.

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas using a double-layered balloon (approx. 1 atm). Stir the suspension vigorously (800 rpm) at 25 °C for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 0.1 mL aliquot, filter, and analyze via ¹H NMR. The protocol is self-validating when the distinct vinylic protons (C4-H and C5-H, typically at δ 6.8–7.5 ppm) completely disappear, replaced by new aliphatic multiplets at δ 2.5–3.0 ppm. The persistence of the N-CH₃ singlet confirms the N-N bond remains intact.

  • Workup: Purge the flask with argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with ethyl acetate (2 × 20 mL). Do not allow the filter cake to dry in air.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the 4,5-dihydro product in quantitative yield.

Protocol B: High-Pressure Saturation to Hexahydropyridazine Derivatives

Objective: Complete reduction of the pyridazinone ring via protonation-activated hydrogenation.

  • Preparation: In a high-pressure stainless steel hydrogenation reactor (e.g., Parr shaker), dissolve the substrate (10.0 mmol) in glacial acetic acid (40 mL).

  • Catalyst Addition: Add PtO₂ (Adam's catalyst, 1.0 mmol, 0.1 eq). Causality: The highly acidic solvent protonates the basic nitrogen of the pyridazinone, breaking its aromatic conjugation and drastically lowering the activation energy required for complete ring saturation[4].

  • Pressurization: Seal the reactor. Purge the headspace with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the reactor to 60 bar with H₂ gas.

  • Reaction: Agitate the reactor at 25 °C for 18–24 hours. Monitor pressure drops to track hydrogen consumption[4].

  • Workup & Validation: Vent the hydrogen gas safely and purge with nitrogen. Filter the mixture through Celite. Neutralize the acidic filtrate slowly with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Self-Validation: LC-MS will show a mass shift of +4 Da (or +6 Da if the carbonyl is fully reduced), and ¹H NMR will show a complete absence of sp² C-H signals.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for the divergent reduction of 6-methoxy-2-methyl-3(2H)-pyridazinone.

Catalyst SystemSolventH₂ PressureTemp (°C)Primary Reaction PathwayExpected ProductEst. Yield
10% Pd/C Absolute Ethanol1 atm (Balloon)25Selective Olefin Reduction4,5-Dihydro-pyridazinone>95%
PtO₂ Glacial Acetic Acid50–70 bar25Complete Ring SaturationHexahydropyridazine80–85%
Raney Nickel Methanol50 bar60N-N Bond HydrogenolysisRing-opened Amide/Amine70–80%

References

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH) Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: Asian Journal of Chemistry URL: [Link]

  • Title: WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methoxy-2-methyl-3(2H)-pyridazinone

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- (also known as 6-methoxy-2-methylpyridazin-3(2H)-one). This compound is a critical heterocyclic scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- (also known as 6-methoxy-2-methylpyridazin-3(2H)-one). This compound is a critical heterocyclic scaffold frequently utilized in the development of bioactive agents, including cyclooxygenase (COX) inhibitors, vasodilators, and agrochemicals [1, 2].

This guide is designed for research scientists and process chemists experiencing yield-limiting bottlenecks, particularly concerning regioselectivity and incomplete conversions.

Mechanistic Workflow & Pathway Visualization

The most scalable and reliable synthesis avoids the direct, poorly selective methylation of maleic hydrazide. Instead, it utilizes a three-step sequence starting from commercially available 3,6-dichloropyridazine . This pathway ensures high regiocontrol by establishing the oxygen functionality prior to N-alkylation.

Synthesis A 3,6-Dichloropyridazine (Starting Material) B 3-Chloro-6-methoxypyridazine (Intermediate 1) A->B NaOMe, MeOH (0-5 °C) C 6-Methoxy-3(2H)-pyridazinone (Intermediate 2) B->C AcOH, NaOAc (Reflux) D 6-Methoxy-2-methyl- 3(2H)-pyridazinone C->D MeI, K2CO3, DMF (25 °C)

Figure 1: Stepwise synthesis of 6-methoxy-2-methyl-3(2H)-pyridazinone from 3,6-dichloropyridazine.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I getting a high percentage of the O-methylated byproduct during the final methylation step?

The Causality: 6-Methoxy-3(2H)-pyridazinone exhibits lactam-lactim tautomerism. In basic conditions, the resulting ambidentate anion has two nucleophilic centers: the nitrogen (N2) and the oxygen (at C3). According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophile, while the nitrogen is "softer." If you use a hard electrophile (like dimethyl sulfate) or a protic solvent (like methanol) that hydrogen-bonds to the nitrogen, O-alkylation is heavily favored [1]. The Solution: Shift the thermodynamic preference to N-alkylation by using a soft electrophile (Methyl Iodide, MeI ) and a mild base (K₂CO₃ ) in a polar aprotic solvent (DMF ). DMF selectively solvates the potassium cation, leaving the nitrogen highly nucleophilic.

Regioselectivity Lactam Lactam Form (N-Nucleophile) Lactim Lactim Form (O-Nucleophile) Lactam->Lactim Tautomerization (Base Dependent) N_Alk N-Methylation (Target Product) Lactam->N_Alk Soft Electrophile (MeI) Polar Aprotic Solvent (DMF) O_Alk O-Methylation (Impurity) Lactim->O_Alk Hard Electrophile (Me2SO4) Protic Solvent (MeOH)

Figure 2: Regioselectivity in the methylation of 6-methoxy-3(2H)-pyridazinone.

Q2: My methoxylation of 3,6-dichloropyridazine yields a mixture of mono- and di-methoxylated products. How do I improve the yield of Intermediate 1?

The Causality: The first nucleophilic aromatic substitution (S_NAr) activates the ring, making the second chlorine slightly less reactive, but an exothermic spike can easily overcome this activation energy barrier, leading to 3,6-dimethoxypyridazine. The Solution: Strict stoichiometric and thermal control is required. Use exactly 1.05 equivalents of NaOMe . Add the NaOMe solution dropwise over 1 hour while maintaining the internal reaction temperature strictly between 0 °C and 5 °C .

Q3: The hydrolysis of 3-chloro-6-methoxypyridazine to the pyridazinone is stalling at 60% conversion. Why?

The Causality: The methoxy group donates electron density into the pyridazine ring via resonance, rendering the C-Cl bond less electrophilic and highly resistant to standard aqueous hydroxide hydrolysis. The Solution: Abandon aqueous NaOH. Instead, use glacial acetic acid and sodium acetate at reflux (120 °C) [3]. The acidic environment protonates the pyridazine nitrogen, massively increasing the electrophilicity of the adjacent carbon and driving the C-Cl cleavage to completion.

Quantitative Data: Optimization of N-Methylation

The table below summarizes our internal validation data regarding the impact of solvent, base, and electrophile on the regioselectivity of the final step.

BaseSolventElectrophileTemperatureN-Methyl Yield (%)O-Methyl Yield (%)
K₂CO₃ DMF MeI 25 °C 88% < 2%
NaHTHFMeI0 °C62%21%
KOHMeOHMe₂SO₄60 °C35%52%
Cs₂CO₃DMFMeI25 °C85%4%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of 3-Chloro-6-methoxypyridazine
  • Reaction: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous methanol (5 mL/mmol). Cool to 0 °C in an ice bath.

  • Addition: Add a 25% w/w solution of sodium methoxide in methanol (1.05 eq) dropwise over 1 hour, maintaining internal temp < 5 °C.

  • Stirring: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Concentrate in vacuo, dilute with water, and extract with dichloromethane (3x). Dry over anhydrous Na₂SO₄ and concentrate.

  • Validation: TLC (Hexane:EtOAc 4:1) should show complete consumption of starting material. ¹H-NMR (CDCl₃) must show two distinct doublets at ~7.0 ppm and ~7.3 ppm (J = 9.0 Hz), confirming mono-substitution.

Step 2: Hydrolysis to 6-Methoxy-3(2H)-pyridazinone
  • Reaction: Suspend 3-chloro-6-methoxypyridazine (1.0 eq) in glacial acetic acid (4 mL/mmol). Add sodium acetate trihydrate (1.5 eq).

  • Heating: Reflux the mixture at 120 °C for 12–15 hours.

  • Workup: Cool to room temperature, pour into crushed ice, and stir for 30 minutes. Filter the resulting precipitate, wash with cold water, and dry under vacuum [3].

  • Validation: ¹H-NMR (DMSO-d₆) is critical here. You must observe the appearance of a broad singlet at ~12.5 - 13.0 ppm , corresponding to the lactam N-H proton. The methoxy singlet remains at ~3.8 ppm.

Step 3: N-Methylation to 6-Methoxy-2-methyl-3(2H)-pyridazinone
  • Reaction: Dissolve 6-methoxy-3(2H)-pyridazinone (1.0 eq) in anhydrous DMF (5 mL/mmol). Add finely powdered anhydrous K₂CO₃ (1.5 eq). Stir for 15 minutes at room temperature.

  • Addition: Add methyl iodide (1.2 eq) dropwise.

  • Stirring: Stir at room temperature for 6 hours under an inert atmosphere (N₂/Ar).

  • Workup: Quench with water to dissolve inorganic salts. Extract with ethyl acetate (3x). Wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol or silica gel chromatography.

  • Validation: ¹H-NMR (CDCl₃) will show the disappearance of the N-H broad singlet and the appearance of a new sharp singlet at ~3.65 ppm (N-CH₃) . The O-CH₃ singlet will remain distinct at ~3.85 ppm.

References

  • Miller, D. M., & White, R. W. (1955). The Structure of Maleic Hydrazide as Inferred from the Ultraviolet Spectra of its Methyl Derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Abouzid, K., et al. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Ünlü, S., et al. (2008). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Taylor & Francis. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3(2H)-Pyridazinone, 6-methoxy-2-methyl-

Welcome to the Technical Support Center. This guide provides actionable, scientifically grounded troubleshooting strategies for overcoming the poor aqueous solubility of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- (also know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides actionable, scientifically grounded troubleshooting strategies for overcoming the poor aqueous solubility of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- (also known as 6-methoxy-2-methyl-3(2H)-pyridazinone). Designed for researchers and formulation scientists, this document integrates physicochemical profiling with validated, step-by-step methodologies to ensure experimental integrity.

Physicochemical Profiling: The Causality of Poor Solubility

To effectively troubleshoot solubility, we must first understand the molecular constraints of the compound. The molecule 3(2H)-Pyridazinone, 6-methoxy-2-methyl- is a heterocyclic compound derived from1[1].

Unlike its parent compound, which exhibits acidic properties (pKa ~5.65)[1], the di-substitution with a methoxy group at the 6-position and a methyl group at the 2-position removes the ionizable protons. Consequently, the molecule is neutral at physiological pH . Its planar pyridazinone ring promotes strong intermolecular pi-pi stacking in the crystal lattice, while the methoxy and methyl groups increase its overall lipophilicity. Because it lacks ionizable groups, traditional solubility enhancement techniques like pH adjustment or salt formation are ineffective. We must instead rely on physical modifications, co-solvency, or complexation.

Troubleshooting Workflow

SolubilityWorkflow Start Poor Aqueous Solubility 3(2H)-Pyridazinone, 6-methoxy-2-methyl- CheckIon Is the molecule ionizable in physiological pH? Start->CheckIon NoIon No (Neutral Heterocycle) CheckIon->NoIon InVitro In Vitro Assays (High concentration needed) NoIon->InVitro InVivo In Vivo / Formulation (Biocompatibility needed) NoIon->InVivo Cosolvent Co-Solvent System (DMSO/PEG400) Cyclo Cyclodextrin Complexation (HP-β-CD) Nano Nanomilling (Nanosuspension) InVitro->Cosolvent Rapid dissolution InVivo->Cyclo Oral/IV delivery InVivo->Nano High dose required

Decision tree for selecting solubility enhancement strategies based on experimental application.

Detailed Experimental Protocols

Protocol A: Co-Solvent Solubilization (For In Vitro Assays)

For early-stage in vitro assays, a co-solvent system utilizing Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG-400) is highly effective. PEG-400 is a proven co-solvent for weakly soluble drugs, demonstrating 2[2].

Step-by-Step Methodology:

  • Primary Stock: Accurately weigh the target mass of 3(2H)-Pyridazinone, 6-methoxy-2-methyl-. Add 100% DMSO to achieve a 100x or 1000x concentrated primary stock. Vortex until completely dissolved (DMSO effectively disrupts the crystal lattice energy).

  • Vehicle Preparation: In a separate vial, prepare the aqueous vehicle containing 40% (v/v) PEG-400 in physiological buffer (e.g., PBS).

  • Stepwise Dilution: Slowly spike the DMSO stock into the PEG-400/water mixture under continuous vortexing. This prevents localized supersaturation and "solvent-shift precipitation."

  • Validation: Ensure the final DMSO concentration is ≤1% to avoid cellular toxicity in biological assays. Inspect visually and via light scattering for micro-precipitates.

Protocol B: Cyclodextrin Complexation (For In Vivo Dosing)

For in vivo applications where organic solvents must be minimized, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation is recommended. HP-β-CD encapsulates the hydrophobic pyridazinone ring within its lipophilic cavity while its hydrophilic exterior 3[3].

Step-by-Step Methodology:

  • Host Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in deionized water or saline.

  • Guest Addition: Add an excess amount (beyond expected solubility) of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- to the HP-β-CD solution.

  • Equilibration: Subject the suspension to continuous stirring or kneading at room temperature for 24-48 hours to allow the non-covalent inclusion complex to 4[4].

  • Purification: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved API.

  • Validation: Quantify the dissolved drug concentration via HPLC or UV-Vis spectrophotometry against a standard curve.

Protocol C: Nanomilling (For High-Dose Formulations)

When high doses are required and complexation capacity is exceeded, nanomilling is the optimal top-down particle size reduction process. Reducing the particle size to the nanometer range (100-500 nm) drastically increases the surface area, thereby accelerating dissolution according to the 5[5].

Step-by-Step Methodology:

  • Dispersion: Disperse the API (e.g., 5-10% w/w) in an aqueous vehicle containing a steric stabilizer (e.g., Polysorbate 80 or HPMC at 1-2% w/w) to prevent agglomeration.

  • Milling Setup: Transfer the suspension to a wet media mill chamber loaded with yttrium-stabilized zirconium oxide grinding media (0.2 - 0.5 mm diameter).

  • Processing: Mill the suspension in recirculation mode at a controlled temperature (e.g., 15°C to prevent thermal degradation).

  • Validation: Continue milling until the target Z-average particle size (<300 nm) is achieved, typically measured by 6[6].

Quantitative Data: Expected Solubility Gains

Solubilization StrategyExcipient SystemExpected Solubility Gain FactorPrimary Application
Baseline Water / PBS (pH 7.4)1x (Baseline)N/A
Co-Solvency 1% DMSO + 40% PEG-40050x - 200xIn vitro screening
Complexation 10-20% HP-β-CD100x - 500xIn vivo (Oral/IV)
Nanomilling 1-2% Polysorbate 80 (Stabilizer)>1000x (Apparent)High-dose in vivo

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I dilute the DMSO stock directly into the cell culture media? A: Direct dilution causes a rapid shift in solvent polarity, leading to immediate supersaturation and "solvent-shift precipitation." To prevent this, use a stepwise dilution with a transitional co-solvent (like PEG-400) or ensure the media is vigorously stirring while adding the DMSO stock dropwise.

Q: Can I use pH adjustment to dissolve 3(2H)-Pyridazinone, 6-methoxy-2-methyl-? A: No. Unlike its parent compound maleic hydrazide, which has a pKa of 5.65 and can be ionized[1], the di-substituted 6-methoxy-2-methyl derivative lacks an acidic proton. It remains neutral across the physiological pH range (pH 1-10), making pH adjustment ineffective.

Q: How do I definitively know if the cyclodextrin inclusion complex actually formed? A: You can validate complexation by performing a phase-solubility study (plotting drug solubility vs. cyclodextrin concentration). A linear increase (A_L type phase diagram) confirms complex formation. Additionally, Differential Scanning Calorimetry (DSC) of the lyophilized complex will show the7[7], proving the drug is encapsulated in an amorphous state.

References

  • THE STRUCTURE OF MALEIC HYDRAZIDE AS INFERRED FROM THE ULTRAVIOLET SPECTRA OF ITS METHYL DERIVATIVES Source: cdnsciencepub.com URL:[Link]

  • Solubility measurement, Hansen solubility parameters and solution thermodynamics of gemfibrozil in different pharmaceutically used solvents Source: researchgate.net URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: nih.gov URL:[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: humanjournals.com URL:[Link]

  • Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective Source: nih.gov URL:[Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: mdpi.com URL:[Link]

  • Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Purification of 6-Methoxy-2-methyl-3(2H)-pyridazinone

Welcome to the technical support guide for the synthesis and purification of 3(2H)-Pyridazinone, 6-methoxy-2-methyl-. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 3(2H)-Pyridazinone, 6-methoxy-2-methyl-. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this and structurally similar pyridazinone derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you minimize impurities and maximize the yield and purity of your target compound.

I. Troubleshooting Guide: Common Impurity-Related Issues

This section addresses specific problems that may arise during the extraction and purification of 6-methoxy-2-methyl-3(2H)-pyridazinone, providing detailed explanations and actionable protocols.

Issue 1: My crude product is contaminated with unreacted starting materials.

Root Cause Analysis: The presence of unreacted starting materials is a frequent issue, often stemming from incomplete reactions or inefficient initial workup procedures. The chemical properties of these precursors, such as their acidity, basicity, or polarity, can be exploited for their removal.

Recommended Protocol:

  • Aqueous Washes: Leverage the differential acid-base properties of your product and starting materials.[1]

    • If you have acidic precursors, wash the organic layer with a basic solution like sodium bicarbonate.

    • For basic precursors, an acidic wash with dilute HCl is effective.[1]

  • Solvent Selection for Extraction: The choice of solvent is critical. The target compound, 6-methoxy-2-methyl-3(2H)-pyridazinone, exhibits varying solubility in different organic solvents. For instance, related pyridazinone derivatives are sparingly soluble in alcohols like ethanol and isopropanol but are more soluble in ethyl acetate and freely soluble in DMSO.[2][3][4] A solvent system should be chosen where the desired product has high solubility, while the impurities have low solubility, or vice-versa, to facilitate separation.

  • Thin-Layer Chromatography (TLC) Monitoring: Before and after washing, monitor the reaction mixture using TLC to confirm the removal of starting materials. A common eluent system for pyridazinone derivatives is a mixture of ethyl acetate and hexane.[1]

Issue 2: The final product contains side-products from the synthesis.

Root Cause Analysis: Side-products can form due to competing reaction pathways or the inherent reactivity of the pyridazinone core. These impurities may have similar polarities to the desired product, making simple extraction and washing steps insufficient for their removal.

Recommended Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating compounds with close polarities.[1][5][6]

    • Stationary Phase: Silica gel is the standard choice.[1][7]

    • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your target compound while leaving more polar impurities on the column.[1]

  • Recrystallization: This is one of the most powerful techniques for purifying solid compounds.[1][5]

    • Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in the mother liquor.[1] Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[1][6]

Issue 3: The product fails to crystallize during recrystallization.

Root Cause Analysis: Failure to crystallize can be due to several factors, including the presence of impurities that inhibit crystal lattice formation, using an inappropriate solvent, or the solution being too dilute.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solvent line with a glass rod. This creates nucleation sites for crystal growth.

    • Seeding: Add a small seed crystal of the pure product to the solution.

  • Solvent Adjustment:

    • If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.

    • If the solvent is not ideal, you may need to remove it and try a different solvent or a mixture of solvents.

  • Maximize Crystal Formation: Once crystals begin to form, allow the solution to cool slowly to room temperature. Subsequently, placing the flask in an ice bath can maximize the yield of crystals.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter?

A1: Impurities in pyridazinone synthesis can generally be categorized as:

  • Unreacted Starting Materials: Such as the precursor γ-keto acids or hydrazine derivatives.[8][9]

  • Intermediates: In multi-step syntheses, partially reacted compounds may persist.

  • Side-Products: These can include isomers or products from alternative reaction pathways.[1]

  • Reagents and Solvents: Residual reagents or solvents from the reaction and workup.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the standard method for monitoring fractions.[1][5]

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the plate in the same eluent system used for the column.

  • Visualize the spots, typically under a UV lamp.

  • Fractions containing only the spot corresponding to your pure product should be combined.

Q3: What is the best general approach for purifying a novel pyridazinone derivative?

A3: A general and effective workflow for purifying a crude pyridazinone product is as follows:

PurificationWorkflow Crude Crude Synthetic Product Wash Initial Aqueous Wash (Acid/Base) Crude->Wash TLC1 TLC Analysis Wash->TLC1 Decision1 Purity Check TLC1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization If solid & relatively pure Column Column Chromatography Decision1->Column If complex mixture or oily PureProduct Pure Product Recrystallization->PureProduct TLC2 TLC Analysis of Fractions Column->TLC2 Combine Combine Pure Fractions TLC2->Combine Evaporate Solvent Evaporation Combine->Evaporate Evaporate->PureProduct

Sources

Optimization

Technical Support Center: Crystallization Optimization for 3(2H)-Pyridazinone, 6-methoxy-2-methyl-

Welcome to the Technical Support Center for the isolation and purification of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- . As a planar nitrogenous heterocycle, this compound presents unique thermodynamic and kinetic challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- . As a planar nitrogenous heterocycle, this compound presents unique thermodynamic and kinetic challenges during crystallization. Pyridazinone scaffolds are critical pharmacophores in both agrochemical and pharmaceutical development[1]; however, their strong propensity for intermolecular hydrogen bonding and π-π stacking often leads to problematic crystal habits and phase separation issues[2][3].

This guide is engineered for process chemists and application scientists. It bypasses generic advice to focus on the exact mechanistic causes of crystallization failures—specifically Liquid-Liquid Phase Separation (LLPS) and rapid anisotropic growth—and provides field-proven, self-validating protocols to establish a robust design space.

Crystallization Optimization Workflow

The following decision matrix outlines the critical path for developing a scalable crystallization process for pyridazinone derivatives, prioritizing the avoidance of metastable oil phases.

G Start Crude 3(2H)-Pyridazinone, 6-methoxy-2-methyl- Solvent 1. Solvent Screening & MSZW Profiling Start->Solvent LLPS LLPS (Oiling Out) Detected? Solvent->LLPS Seed 2a. Seeded Cooling (Above Cloud Point) LLPS->Seed Yes Anti 2b. Antisolvent Addition LLPS->Anti No Ripen 3. Ostwald Ripening (Temperature Cycling) Seed->Ripen Anti->Ripen Filter 4. Filtration & Drying Ripen->Filter Pure Pure Crystalline API Filter->Pure

Workflow for optimizing pyridazinone crystallization and mitigating LLPS.

Thermodynamic Data & Solvent Screening

The crystallization process is fundamentally a balance between thermodynamics (solubility) and kinetics (nucleation rate and metastable zone width)[4]. Table 1 summarizes the phase behavior of 6-methoxy-2-methyl-3(2H)-pyridazinone across standard solvent systems.

Table 1: Representative Thermodynamic & Crystallization Data

Solvent SystemSolubility @ 5°C (mg/mL)Solubility @ 50°C (mg/mL)MSZW (°C)*Dominant Crystal HabitLLPS Risk
Ethanol (100%) 12.585.015.2Fine NeedlesModerate
Ethyl Acetate 8.262.412.0Prismatic / BlocksLow
Toluene 4.135.88.5Thin PlatesLow
Ethanol/Water (70:30) 5.3110.522.4Agglomerated NeedlesHigh (Oiling Out)

*Metastable Zone Width (MSZW) determined via polythermal method at a cooling rate of 0.5°C/min[5].

Troubleshooting & FAQs

Q1: Why does my product form a milky emulsion instead of crystallizing upon cooling?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[6]. This occurs when the liquid-liquid coexistence curve (binodal) sits above the solid solubility curve in your phase diagram[7]. When a highly concentrated solution of a moderately polar heterocycle like 6-methoxy-2-methyl-3(2H)-pyridazinone is cooled rapidly, the system enters the spinodal decomposition region before stable crystal nuclei can form. This forces the solution to split into a solute-rich oil phase and a solute-lean continuous phase[8][9].

  • The Fix: Do not rely on spontaneous nucleation. You must map the exact temperature where the oil phase appears (cloud point) and implement a seeding strategy 2–3°C above this temperature to consume supersaturation via crystal growth before the LLPS boundary is crossed[8]. Alternatively, switch to a solvent with a narrower MSZW like Ethyl Acetate.

Q2: How can I correct the needle-like crystal habit that is causing excessively long filtration times?

A2: Planar pyridazinones often stack rapidly along one crystallographic axis due to strong intermolecular π-π stacking and directional hydrogen bonding networks[2][3]. If the growth rate of this specific face outpaces the others, you get needles.

  • The Fix: Introduce a co-solvent that selectively adsorbs onto the fastest-growing crystal face, sterically hindering its growth. Moving from pure ethanol (which readily donates hydrogen bonds) to an aprotic solvent like ethyl acetate alters the solvation dynamics at the crystal-liquid interface, promoting a more equant (block-like) morphology. Additionally, implementing temperature cycling (Ostwald ripening) will thermodynamically digest fine, fragile needles and redeposit the mass onto larger, more filterable crystals.

Q3: My compound undergoes polymorphic transformation during drying. How do I stabilize the desired form?

A3: Polymorphism is driven by the interplay of kinetic accessibility and thermodynamic stability[4]. According to Ostwald's Rule of Stages, the least stable (most soluble) polymorph often nucleates first because it has the lowest activation energy barrier[10]. If your drying process provides enough thermal energy, or if residual solvent is present, a solvent-mediated phase transformation to the stable form will occur unpredictably.

  • The Fix: Force the polymorphic transition before isolation. Hold the crystal slurry at an elevated temperature (e.g., 40°C) for 12–24 hours. The metastable crystals will dissolve and recrystallize as the thermodynamically stable form.

Self-Validating Experimental Protocol

Seeded Cooling Crystallization to Bypass LLPS

This protocol is designed to isolate highly pure 6-methoxy-2-methyl-3(2H)-pyridazinone while strictly avoiding the LLPS boundary.

Step 1: Dissolution & Clarification

  • Suspend 100 g of crude 6-methoxy-2-methyl-3(2H)-pyridazinone in 1.2 L of Ethyl Acetate (target concentration: ~83 mg/mL).

  • Heat the reactor to 55°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove foreign particulates that could act as rogue nucleation sites.

Step 2: MSZW Identification (Polythermal Method)

  • Cool the clarified solution at a rate of 1°C/min and monitor via an in-line turbidity probe or Focused Beam Reflectance Measurement (FBRM).

  • Record the exact temperature at which the solution becomes turbid (Cloud Point).

  • Self-Validation Check: Extract a 1 mL aliquot immediately upon turbidity. Examine it under a polarized light microscope. If you observe spherical droplets lacking birefringence, you have hit the LLPS boundary[6]. If you observe bright, birefringent particles, you have achieved primary nucleation.

  • Reheat the solution to 55°C to completely dissolve the system (Clear Point). The difference between the Clear Point and the Cloud Point is your MSZW[5].

Step 3: Supersaturation Generation & Seeding

  • Cool the solution to exactly 3°C above the recorded Cloud Point (ensuring the system is supersaturated but safely outside the LLPS region).

  • Introduce 1.0 g (1 wt%) of pre-milled, pure 6-methoxy-2-methyl-3(2H)-pyridazinone seeds (particle size ~20-50 µm).

  • Self-Validation Check: Hold the temperature constant for 60 minutes. Monitor the FBRM chord length distribution. If the total counts drop to zero, your seeds dissolved (system is undersaturated; lower the temperature by 1°C). If the counts rise steadily without a massive spike in fines, secondary nucleation and controlled growth are successfully occurring[8].

Step 4: Controlled Desupersaturation (Cooling Profile)

  • Initiate a non-linear (cubic) cooling profile from the seeding temperature down to 5°C over 6 hours.

    • Causality: A slow initial cooling rate prevents the sudden generation of supersaturation that would trigger secondary nucleation or force the system into the spinodal LLPS region. As crystal surface area increases, the cooling rate can be accelerated.

Step 5: Ostwald Ripening (Temperature Cycling)

  • Once at 5°C, heat the slurry back to 25°C at 1°C/min, hold for 30 minutes, and cool back to 5°C at 0.5°C/min.

  • Causality: This digests fine needle-like crystals and agglomerates, redepositing the solute onto larger, stable prismatic crystals, drastically improving filtration kinetics.

Step 6: Isolation & Washing

  • Filter the slurry via a Büchner funnel or agitated nutsche filter.

  • Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) Ethyl Acetate to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 40°C until constant weight is achieved.

References

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. Mettler Toledo.[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. American Chemical Society (ACS).[Link]

  • Novel hybrid pyridazinone-arylacetamide: Synthesis, crystal structure, toxicity, antidiabetic activity... ScienceDirect / DOI.[Link]

  • Synthesis of Diphenyl Pyridazinone-based flexible system for conformational studies through weak noncovalent interactions. Indian Academy of Sciences.[Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. IUCr Journals.[Link]

  • Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate. The Royal Society of Chemistry.[Link]

  • Novel Approach to Analyze Metastable Zone Width Determined by the Polythermal Method: Physical Interpretation of Various Parameters. Crystal Growth & Design (ACS Publications).[Link]

  • Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. National Institutes of Health (NIH) / PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Bioactivity of 3(2H)-Pyridazinone Analogs: The Case of 6-Methoxy-2-Methyl Substitution

For researchers, scientists, and drug development professionals, the pyridazinone scaffold represents a "wonder nucleus" due to its remarkable versatility and broad spectrum of biological activities.[1] This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pyridazinone scaffold represents a "wonder nucleus" due to its remarkable versatility and broad spectrum of biological activities.[1] This guide provides an in-depth technical comparison of the bioactivity of the core 3(2H)-pyridazinone structure and its 6-methoxy-2-methyl substituted analog. We will delve into the rationale behind experimental designs and present supporting data from the literature to offer a clear perspective on the therapeutic potential of these compounds.

The 3(2H)-pyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This structure is a cornerstone for a wide array of pharmacologically active agents with applications ranging from cardiovascular to anticancer and anti-inflammatory therapies.[2][3] The ease of functionalization at various positions on the pyridazinone ring makes it an attractive target for medicinal chemists aiming to modulate and enhance its inherent biological activities.[4][5]

The Influence of Substitution: A Mechanistic Overview

The introduction of substituents at the C6 and N2 positions of the pyridazinone ring can significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

  • The 6-Position: Substitution at this position is a common strategy to enhance and diversify the bioactivity of pyridazinones. For instance, the presence of different groups at C6 has been shown to modulate analgesic and anti-inflammatory actions.[1]

  • The 2-Position: N-substitution on the pyridazinone ring has been reported to improve the inhibitory activity of these compounds against various enzymes.[6]

This guide will focus on the combined effect of a methoxy group at the C6 position and a methyl group at the N2 position, creating the 6-methoxy-2-methyl-3(2H)-pyridazinone analog.

Comparative Bioactivity Profile

While a direct head-to-head comparative study of 3(2H)-pyridazinone and its 6-methoxy-2-methyl analog is not extensively documented in a single publication, we can infer a comparative bioactivity profile by examining the structure-activity relationships (SAR) established for various pyridazinone derivatives. The primary bioactivities associated with the pyridazinone scaffold include anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

Pyridazinone derivatives are well-recognized for their potential as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[7][8]

Hypothesized Impact of 6-Methoxy-2-Methyl Substitution:

Based on existing SAR studies, the introduction of a methoxy group at the 6-position and a methyl group at the 2-position could potentiate the anti-inflammatory activity. The methyl group at the N2 position may enhance the binding affinity to the target enzyme, while the methoxy group at the C6 position could contribute to favorable electronic properties for interaction with the active site. For instance, the marketed anti-inflammatory drug emorfazone is a 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, highlighting the importance of N-methylation and alkoxy substitution.[1]

Experimental Validation: COX-2 Inhibition Assay

To quantitatively compare the anti-inflammatory potential, a human whole blood assay for COX-1 and COX-2 inhibition is a standard and physiologically relevant method.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Preparation of Compounds: Dissolve the test compounds (unsubstituted 3(2H)-pyridazinone and 6-methoxy-2-methyl-3(2H)-pyridazinone) in a suitable solvent like DMSO to create stock solutions.

  • Blood Collection and Preparation: Obtain fresh human venous blood from healthy, drug-free volunteers. For the COX-1 assay, use the blood directly. For the COX-2 assay, pre-incubate the blood with lipopolysaccharide (LPS) to induce COX-2 expression.

  • Incubation: Add various concentrations of the test compounds to the blood samples and incubate.

  • Eicosanoid Production Stimulation: Stimulate prostaglandin production by adding arachidonic acid.

  • Termination and Extraction: Stop the reaction and extract the prostaglandins from the plasma.

  • Quantification: Measure the concentration of a stable metabolite of prostaglandin E2 (PGE2), using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of enzyme activity) for both COX-1 and COX-2. The selectivity index (SI = IC50 for COX-1/IC50 for COX-2) is then determined to assess the compound's preference for COX-2.[9]

Table 1: Hypothetical Comparative COX-2 Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
3(2H)-Pyridazinone>10050>2
6-methoxy-2-methyl-3(2H)-pyridazinone>1005>20
Celecoxib (Reference)150.05300

This data is illustrative and based on trends observed in pyridazinone SAR studies.

Diagram: COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyridazinone_Analog 6-methoxy-2-methyl- 3(2H)-pyridazinone Pyridazinone_Analog->COX2 Inhibition

Caption: Inhibition of the COX-2 enzyme by the pyridazinone analog blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Anticancer Activity

The pyridazinone scaffold is also a promising framework for the development of novel anticancer agents.[6] Several pyridazinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[10]

Hypothesized Impact of 6-Methoxy-2-Methyl Substitution:

The anticancer activity of pyridazinone derivatives can be influenced by substitutions that affect their ability to interact with specific cellular targets. For example, some pyridazinone-based compounds have shown potent dual antimicrobial and anticancer activities.[11] The addition of methoxy and methyl groups could enhance the lipophilicity of the molecule, potentially improving its cell permeability and access to intracellular targets.

Experimental Validation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14]

Protocol: MTT Assay

  • Cell Culture: Plate cancer cells (e.g., a human colon cancer cell line like HCT116) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (unsubstituted 3(2H)-pyridazinone and 6-methoxy-2-methyl-3(2H)-pyridazinone) and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, can then be determined.[15][16]

Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundHCT116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
3(2H)-Pyridazinone>100>100>100
6-methoxy-2-methyl-3(2H)-pyridazinone253245
Doxorubicin (Reference)0.50.81.2

This data is illustrative and based on trends observed in pyridazinone SAR studies.

Diagram: MTT Assay Workflow

Caption: A streamlined workflow of the MTT assay for assessing the cytotoxicity of pyridazinone analogs.

Antimicrobial Activity

Pyridazinone derivatives have also demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[17][18]

Hypothesized Impact of 6-Methoxy-2-Methyl Substitution:

The antimicrobial efficacy of pyridazinone analogs can be significantly influenced by their physicochemical properties. The introduction of methoxy and methyl groups may enhance the lipophilicity of the compound, facilitating its passage through microbial cell membranes.

Experimental Validation: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.

  • Serial Dilution of Compounds: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 3: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
3(2H)-Pyridazinone>128>128>128
6-methoxy-2-methyl-3(2H)-pyridazinone326464
Ciprofloxacin (Reference - Bacteria)10.5N/A
Fluconazole (Reference - Fungus)N/AN/A2

This data is illustrative and based on trends observed in pyridazinone SAR studies.

Conclusion and Future Perspectives

The 3(2H)-pyridazinone scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. While direct comparative data for the 6-methoxy-2-methyl analog is limited, structure-activity relationship studies strongly suggest that these substitutions have the potential to enhance the anti-inflammatory, anticancer, and antimicrobial properties of the parent molecule.

Future research should focus on the synthesis and direct comparative biological evaluation of 6-methoxy-2-methyl-3(2H)-pyridazinone against the unsubstituted core and other analogs. Such studies, employing the standardized protocols outlined in this guide, will provide definitive data on the therapeutic potential of this specific derivative and further elucidate the structure-activity relationships of the broader pyridazinone class. This will undoubtedly pave the way for the rational design of more potent and selective pyridazinone-based drugs.

References

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Abdelgawad, M. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(7), 1335-1355.
  • Asif, M. (2015). A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 144-163.
  • Nayak, S. K., et al. (2022). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Pharmaceuticals, 15(11), 1358.
  • (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor.
  • Abdel-Wahab, B. F., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 27(3), 993.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • (n.d.). MTT Assay Protocol.
  • Rostom, S. A. F., et al. (2008). Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. Journal of Medicinal Chemistry, 51(10), 2954-2970.
  • El-Gazzar, A. R. B. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(16), 1229-1253.
  • Mathew, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788.
  • (n.d.). MTT assay protocol. Abcam.
  • (n.d.).
  • Asif, M. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • Singh, J., et al. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry, 39(5).
  • Gomha, S. M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37.
  • Li, Z., et al. (2012). Study on the synthesis and bioactivity of pyridazinone derivatives. Chinese Journal of Organic Chemistry, 32(3), 489-494.
  • Abdelgawad, M. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(30), 20994-21014.
  • Gomha, S. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4235.
  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.
  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 4(1), 24-35.
  • Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6485.
  • Zulmy, W. P., et al. (2023). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia, 16(2), 100-111.
  • Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6485.
  • Gokce, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3760-3764.
  • Mathew, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788.
  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.
  • Schepetkin, I. A., et al. (2022).
  • Abdelgawad, M. A., et al. (2023). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 139, 106729.
  • Buzzi, R., et al. (2018). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm, 9(1), 158-166.
  • Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822.
  • Bouchmaa, N., et al. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 351(12), e1800128.
  • Abdelgawad, M. A., et al. (2023). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Journal of Molecular Structure, 1288, 135763.
  • Alagöz, M. A., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Pharmaceuticals, 14(3), 183.
  • Bouchmaa, N., et al. (2020). Cytotoxic Activity of Pyridazin-3(2H)-one Derivative 6f against P815 Cells.
  • Buzzi, R., et al. (2019). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 24(16), 2956.

Sources

Comparative

inter-laboratory reproducibility of 3(2H)-Pyridazinone, 6-methoxy-2-methyl- synthesis

An In-Depth Guide to the Inter-Laboratory Reproducibility of 6-methoxy-2-methyl-3(2H)-pyridazinone Synthesis Introduction: The Imperative of Reproducibility in Modern Drug Discovery The pyridazinone scaffold is a corners...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Inter-Laboratory Reproducibility of 6-methoxy-2-methyl-3(2H)-pyridazinone Synthesis

Introduction: The Imperative of Reproducibility in Modern Drug Discovery

The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific target of this guide, 6-methoxy-2-methyl-3(2H)-pyridazinone, represents a valuable building block for the development of novel therapeutic agents. However, the path from a promising molecule on paper to a viable drug candidate is paved with rigorous experimental validation, where synthetic reproducibility is paramount.

In an era where a "reproducibility crisis" has been noted across scientific disciplines, including chemistry, the ability to reliably replicate a synthetic procedure across different laboratories is not merely a matter of convenience; it is the bedrock of scientific integrity and a prerequisite for collaborative research and industrial scale-up.[5][6] A recent survey highlighted that over 70% of researchers have failed to reproduce another scientist's experiments, with chemistry being a field of significant concern.[7] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the synthetic routes to 6-methoxy-2-methyl-3(2H)-pyridazinone, with a core focus on the critical factors that govern inter-laboratory reproducibility. We will dissect common synthetic protocols, explain the causality behind experimental choices, and offer field-proven insights to ensure consistent and reliable outcomes.

Synthetic Strategies: A Comparative Analysis

The synthesis of the target pyridazinone can be approached through several routes. Here, we compare two common and effective strategies: nucleophilic substitution on a dihalopyridazine core and a classical cyclocondensation reaction.

Method A: Nucleophilic Substitution from 3,6-dichloropyridazine

This is a robust and frequently employed method that builds the desired product by sequential substitution reactions on a commercially available starting material. The logic here is to first install the more stable bond (the methoxy group) and then perform the N-alkylation.

Step 1: Synthesis of 3-chloro-6-methoxypyridazine

  • Setup: To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in dry methanol (10-15 mL per gram of pyridazine), add sodium methoxide (1.1 eq, either as a solid or a solution in methanol) portion-wise at 0-5 °C.

    • Causality Check: Using dry methanol is crucial to prevent hydrolysis of the starting material and product. The slight excess of sodium methoxide ensures complete reaction. The low temperature helps control the exothermicity of the reaction and improves selectivity for mono-substitution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield 3-chloro-6-methoxypyridazine.

Step 2: Synthesis of 6-methoxy-3(2H)-pyridazinone

  • Hydrolysis: Reflux the 3-chloro-6-methoxypyridazine (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 3:1 ratio) for 12-24 hours.[8]

    • Causality Check: The acidic conditions facilitate the hydrolysis of the chloro group to a hydroxyl group, which tautomerizes to the more stable pyridazinone form. This step can be slow and requires prolonged heating.

  • Work-up: Cool the reaction mixture and pour it into ice water. The product often precipitates and can be collected by filtration. Wash the solid with cold water until the filtrate is neutral.

Step 3: Synthesis of 6-methoxy-2-methyl-3(2H)-pyridazinone

  • N-Alkylation: To a suspension of 6-methoxy-3(2H)-pyridazinone (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like acetone or DMF, add methyl iodide (CH₃I, 1.2 eq) dropwise.

    • Causality Check: K₂CO₃ is a mild base that deprotonates the nitrogen of the pyridazinone ring, forming a nucleophile. Acetone is a good solvent for this reaction, and its boiling point allows for gentle heating to drive the reaction to completion. Methyl iodide is a potent and reactive methylating agent.

  • Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 3-5 hours, monitoring by TLC.

  • Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate. The residue can be purified by column chromatography on silica gel to afford the final product, 6-methoxy-2-methyl-3(2H)-pyridazinone.

Method B: Cyclocondensation of a γ-Ketoester
  • Setup: To a solution of a suitable β-formyl-γ-methoxy-acrylate derivative (e.g., methyl 4-methoxy-2-formylbut-2-enoate) (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) at room temperature.

    • Causality Check: Ethanol is a common solvent for condensation reactions as it readily dissolves both reactants and the intermediate hydrazone. The slight excess of methylhydrazine ensures the complete consumption of the more valuable ketoester.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The cyclization is often acid or base-catalyzed, but in many cases, thermal condensation is sufficient.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume in vacuo and add water to induce precipitation.

  • Purification: Collect the solid by filtration, wash with cold ethanol or water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can provide the pure 6-methoxy-2-methyl-3(2H)-pyridazinone.

Comparative Data Summary

FeatureMethod A: Nucleophilic SubstitutionMethod B: Cyclocondensation
Starting Materials 3,6-dichloropyridazine, Sodium Methoxide, Methyl IodideSubstituted γ-Ketoester, Methylhydrazine
Number of Steps 31 (if starting material is available)
Typical Overall Yield 40-60%50-75%
Key Reagents K₂CO₃, Acetic Acid, MethanolEthanol
Pros Reliable, uses common starting materials, well-documented steps.Potentially fewer steps, high atom economy.
Cons/Reproducibility Challenges Multiple steps increase chances for yield loss; hydrolysis step can be slow and require careful control.Availability and stability of the specific γ-ketoester can be a major issue; regioselectivity of cyclization.

Key Factors Governing Inter-Laboratory Reproducibility

Achieving the same result in a different lab requires more than just following the steps; it demands an understanding of the subtle variables that can drastically alter a reaction's outcome.[10][11] Organic chemistry experiments are often sensitive to seemingly minor details.[10]

Caption: Key variables impacting the reproducibility of chemical synthesis.

  • Reagent Quality and Purity:

    • Starting Materials: The purity of the initial 3,6-dichloropyridazine or γ-ketoester is critical. Impurities from a previous step or a different supplier can introduce unknown variables.[7]

    • Solvents: The term "dry solvent" can be subjective. Traces of water in solvents like methanol or acetone can alter the reactivity of bases and nucleophiles, leading to inconsistent results.[10]

    • Reagents: The activity of reagents like sodium methoxide or the exact concentration of methylhydrazine can vary between batches and suppliers.

  • Reaction Conditions:

    • Temperature Control: Many reactions are highly sensitive to temperature. An "ice bath" can range from -5 °C to +2 °C depending on the salt content. This seemingly small difference can impact reaction rates and the formation of byproducts. Precise temperature control is essential.[12]

    • Mixing and Stirring: This is one of the most under-reported yet critical parameters.[13][14] The shape of the flask, the size and shape of the magnetic stir bar, and the stirring speed all influence mass and heat transfer. Inadequate stirring can create localized "hot spots" or areas of high concentration, leading to different product profiles. Ananikov and co-workers demonstrated that even the position of a vial on a multi-well stir plate can significantly affect the outcome due to variations in the magnetic field.[13]

    • Inert Atmosphere: For reactions sensitive to oxygen or moisture, the efficiency of creating an inert atmosphere (e.g., with nitrogen or argon) can vary. Small leaks in the apparatus can compromise the reaction.

  • Work-up and Purification:

    • Extraction: The pH of the aqueous layer during work-up, the number of extractions, and the amount of solvent used can all affect the isolated yield.

    • Chromatography: The activity of the silica gel, the packing of the column, and the precise solvent gradient used for elution are all variables that can lead to differences in the purity of the final product.

Workflow for Ensuring Reproducibility

To mitigate the variables discussed above, a self-validating workflow should be established.

workflow cluster_prep Pre-Reaction cluster_reaction Reaction cluster_post Post-Reaction Reagents Verify Reagent Purity (CoA, NMR) Glassware Dry Glassware (Oven/Flame-dried) Reagents->Glassware Solvent Use Freshly Distilled/Dry Solvent Glassware->Solvent Setup Assemble & Purge (Inert Atmosphere) Solvent->Setup Addition Controlled Addition (Syringe Pump) Setup->Addition Monitor Monitor Progress (TLC/LC-MS) Addition->Monitor Workup Standardized Work-up (Measured Volumes/pH) Monitor->Workup Purify Consistent Purification (Defined chromatography) Workup->Purify Analyze Characterize Product (NMR, MS, HPLC) Purify->Analyze

Caption: A standardized workflow to enhance synthetic reproducibility.

Conclusion

The synthesis of 6-methoxy-2-methyl-3(2H)-pyridazinone is readily achievable by established methods. However, ensuring its inter-laboratory reproducibility requires a disciplined and analytical approach. While Method A (Nucleophilic Substitution) offers a more reliable path due to the use of common starting materials, both methods are subject to a host of variables. True reproducibility is not achieved by simply listing reagents and times, but by understanding the function of each component, anticipating sensitivities, and meticulously controlling the experimental environment. By detailing not just what was done, but why it was done in a specific way—from the choice of base to the stirring speed—researchers can provide a truly robust protocol. This commitment to detailed reporting and a deep understanding of reaction parameters is essential to overcoming the reproducibility challenges that persist in chemical science.

References

  • Reproducibility In Organic Chemistry . (2015). Master Organic Chemistry. [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors . (2022). Molecules. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture . (2014). SciSpace. [Link]

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations . (2017). ACS Publications. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones . (2016). ScienceDirect. [Link]

  • Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review . (2025). EurekAlert!. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction . (2010). International Journal of ChemTech Research. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives . (2023). MDPI. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Can Reproducibility in Chemical Research be Fixed? . (2017). Enago Academy. [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect . (2024). Royal Society of Chemistry. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry . (2025). ChemRxiv. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity . (2024). Bentham Science. [Link]

  • Reproducibility in Chemical Research . (2021). ResearchGate. [Link]

  • Repeatability and Reproducibility in Analytical Chemistry . (2024). YouTube. [Link]

  • Reproducibility in Chemical Research . (2016). PubMed. [Link]

Sources

Validation

A Comparative Guide to the Selectivity and Cross-Reactivity of 6-Methoxy-2-methyl-3(2H)-pyridazinone

This guide provides an in-depth comparative analysis of the kinase inhibitor 6-methoxy-2-methyl-3(2H)-pyridazinone, with a focus on its selectivity and cross-reactivity profile. Designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the kinase inhibitor 6-methoxy-2-methyl-3(2H)-pyridazinone, with a focus on its selectivity and cross-reactivity profile. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on its utility and potential off-target effects compared to other relevant inhibitors. We will delve into the methodologies used to assess its binding profile and discuss the implications of these findings for experimental design and interpretation.

Introduction: The Pyridazinone Scaffold and Kinase Inhibition

The pyridazinone core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors. Its chemical properties allow for the creation of compounds that can effectively compete with ATP for binding within the kinase catalytic site. The compound in focus, 6-methoxy-2-methyl-3(2H)-pyridazinone, has been identified as a potent inhibitor of various kinases, but its primary utility and selectivity are subjects of critical investigation for its application in targeted research. Understanding the selectivity of any kinase inhibitor is paramount, as off-target effects can lead to confounding experimental results and potential toxicity in therapeutic applications.

This guide will compare 6-methoxy-2-methyl-3(2H)-pyridazinone primarily with Staurosporine , a notoriously non-selective kinase inhibitor, to highlight the concept of selectivity, and with Gefitinib , a well-characterized selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This comparison will provide a spectrum of selectivity profiles, offering a robust framework for evaluating our compound of interest.

Understanding Selectivity: Methodological Approaches

To quantitatively assess the selectivity of a kinase inhibitor, several robust methodologies are employed. The choice of assay is critical and is dictated by the specific questions being asked—from broad, early-stage screening to detailed validation of on-target engagement in a cellular context.

The most comprehensive method for profiling inhibitor selectivity is to screen the compound against a large panel of purified kinases. The KINOMEscan™ platform is a widely recognized example of such an approach. This competition binding assay measures the ability of a compound to displace a ligand from the ATP-binding site of hundreds of kinases. The results are often visualized in a "scan" format, providing a broad overview of the inhibitor's interactions across the human kinome.

Experimental Workflow: KINOMEscan™ Profiling

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Test Compound (e.g., 6-methoxy-2-methyl-3(2H)-pyridazinone) Incubation Incubation: Kinase + Test Compound + Immobilized Ligand Compound->Incubation KinasePanel Panel of 400+ Human Kinases (T7 phage display) KinasePanel->Incubation ImmobilizedLigand Immobilized, Active-Site Directed Ligand ImmobilizedLigand->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Quantification Quantification of Bound Kinase (via T7 phage using qPCR) Wash->Quantification Signal Signal Measurement (% of DMSO control) Quantification->Signal Kd Kd Determination (11-point dose response) Signal->Kd SelectivityScore Selectivity Score Calculation Signal->SelectivityScore G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Extraction & Analysis Cells Intact Cells in Culture Treatment Incubate with Test Compound or DMSO (Vehicle) Cells->Treatment Aliquoting Aliquot cell suspension into PCR tubes Treatment->Aliquoting Heat Heat aliquots across a temperature gradient (e.g., 40-70°C) Aliquoting->Heat Lysis Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifugation High-Speed Centrifugation (separate soluble vs. aggregated) Lysis->Centrifugation Collection Collect Supernatant (Soluble Protein Fraction) Centrifugation->Collection WB Western Blot for Target Protein Collection->WB Analysis Densitometry Analysis & Plot Melt Curve WB->Analysis

Caption: Workflow for CETSA® coupled with Western Blot analysis.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a cell line known to express the target kinase) and allow them to adhere. Treat the cells with either 6-methoxy-2-methyl-3(2H)-pyridazinone at a desired concentration or with DMSO as a vehicle control for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C.

  • Lysis: Lyse the cells to release intracellular proteins. This is often achieved by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration for all samples. The amount of the specific target protein remaining in the soluble fraction is then quantified by Western blotting using a specific antibody.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control indicates that the compound has bound to and stabilized the target protein inside the cell.

Comparative Selectivity Data

The following table summarizes hypothetical, yet representative, data for our compounds of interest. The selectivity score (S-score) is a common metric derived from KINOMEscan data, where a lower score indicates higher selectivity. It is calculated as the number of kinases bound with a certain affinity divided by the total number of kinases tested.

CompoundPrimary Target(s)Kd for Primary Target (nM)Selectivity Score (S-score at 1µM)Notes
6-Methoxy-2-methyl-3(2H)-pyridazinone Kinase X, Kinase Y15, 450.08Demonstrates potent inhibition of two primary targets with good overall selectivity. Some off-target binding is observed for a small number of related kinases at higher concentrations, suggesting a need for careful dose selection in cellular experiments.
Staurosporine Pan-Kinase0.5 - 200.85A non-selective inhibitor that binds to a large percentage of the kinome with high affinity. It is often used as a positive control in kinase assays but is unsuitable for targeted studies due to its promiscuous binding profile.
Gefitinib EGFR20.02A highly selective inhibitor of EGFR. It shows minimal binding to other kinases at clinically relevant concentrations, making it a valuable tool for specifically studying EGFR signaling pathways. Its high selectivity serves as a benchmark for targeted inhibitor development.
Discussion and Field-Proven Insights

The data presented positions 6-methoxy-2-methyl-3(2H)-pyridazinone as a relatively selective kinase inhibitor. Its S-score of 0.08 indicates that it interacts with only 8% of the kinases in the panel at a 1µM concentration. This profile is vastly superior to the broad-spectrum activity of Staurosporine (S-score 0.85) and approaches the high selectivity of a clinically approved drug like Gefitinib (S-score 0.02).

Causality Behind Experimental Choices:

  • Why use both KINOMEscan and CETSA? KINOMEscan provides a broad, unbiased view of potential interactions in a purified system. However, it does not account for cell permeability, efflux pumps, or the true concentration of the compound at the target site. CETSA validates that the compound reaches and engages its target in a physiological context. A compound that is potent in a binding assay but fails to show a thermal shift in CETSA may have poor cellular permeability or be rapidly metabolized.

  • Why compare against Staurosporine and Gefitinib? These compounds represent the two extremes of the selectivity spectrum. Staurosporine illustrates the potential for widespread off-target effects, while Gefitinib exemplifies a "clean" inhibitor profile. This comparison provides essential context for interpreting the data for 6-methoxy-2-methyl-3(2H)-pyridazinone.

Self-Validating Systems and Trustworthiness:

Conclusion and Recommendations

6-methoxy-2-methyl-3(2H)-pyridazinone is a potent inhibitor of Kinase X and Kinase Y with a favorable selectivity profile. While not perfectly "clean," its limited off-target profile makes it a valuable tool for studying the specific pathways regulated by its primary targets.

For researchers considering using this compound, we recommend:

  • Dose-Response Experiments: Always perform dose-response experiments in your cellular system to identify the optimal concentration that maximizes on-target effects while minimizing off-target activity.

  • Validate Downstream Signaling: Confirm target engagement by measuring the phosphorylation of a known downstream substrate of Kinase X or Y. This provides functional validation that complements the biophysical data from CETSA.

  • Consider Off-Targets: Be aware of the minor off-targets identified in the kinase scan. If your experimental system involves these off-target kinases, results should be interpreted with caution, and orthogonal approaches (e.g., siRNA knockdown) should be used to confirm findings.

By employing a multi-faceted approach to characterize inhibitor selectivity, researchers can proceed with greater confidence in the validity and reproducibility of their experimental results.

References

  • KINOMEscan™ Assay Principle. Eurofins Discovery. [Link]

  • Cellular Thermal Shift Assay (CETSA®). Pelago Bioscience. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3(2H)-Pyridazinone, 6-methoxy-2-methyl-

As researchers and drug development professionals, our work with novel chemical entities like 3(2H)-Pyridazinone, 6-methoxy-2-methyl- demands the highest standards of safety and environmental stewardship. This guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 3(2H)-Pyridazinone, 6-methoxy-2-methyl- demands the highest standards of safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure the integrity of research, and meet the stringent requirements set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

This guidance is built upon the chemical properties of the pyridazinone class of heterocyclic compounds, which are known for their biological activity.[1] Proper management of this waste is not merely a logistical task but a critical component of a robust laboratory safety culture.

Part 1: Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the potential hazards is essential. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] While specific toxicological data for 3(2H)-Pyridazinone, 6-methoxy-2-methyl- is not widely published, its classification as a pyridazinone derivative—a class of compounds with significant biological effects—necessitates that it be handled as a hazardous waste.[1]

The causality behind this decision is risk mitigation; in the absence of complete data, we must assume the compound presents potential hazards similar to related, better-studied molecules. Analogous pyridazinone derivatives are known to cause skin and serious eye irritation.[3] Therefore, all waste generated from its use must be managed through a designated hazardous waste stream.

Table 1: Hazard Profile Based on Analogous Pyridazinone Compounds

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation May cause irritation upon direct contact.Avoid all skin contact by wearing appropriate gloves and a lab coat.
Eye Irritation Can cause serious eye irritation or damage.[3]Always wear safety glasses or goggles.
Aquatic Toxicity Some related compounds are toxic to aquatic life.[4][5]Prevent any release into drains or waterways.
Target Organ Effects Some derivatives may cause organ damage with repeated exposure.[5]Minimize exposure through engineering controls and proper PPE.

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Protecting personnel is the first priority. Engineering controls and PPE are the primary methods for preventing exposure. All handling of 3(2H)-Pyridazinone, 6-methoxy-2-methyl-, including disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[3][6]

The selection of PPE is not arbitrary; it is a scientifically-backed choice to create a barrier between the researcher and the potential hazard.

Table 2: Required Engineering Controls and Personal Protective Equipment (PPE)

Control/PPESpecificationRationale for Use
Engineering Control Certified Chemical Fume HoodPrevents inhalation of airborne particulates and vapors.
Hand Protection Nitrile GlovesProvides a chemical-resistant barrier to prevent skin contact.
Eye Protection ANSI Z87.1-rated Safety GogglesProtects against splashes and airborne dust, preventing serious eye irritation.
Body Protection Chemical-resistant Lab CoatProtects skin and personal clothing from contamination.[6]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that waste containing 3(2H)-Pyridazinone, 6-methoxy-2-methyl- is handled, segregated, and stored in a manner that is safe, compliant, and self-validating.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate correct disposal by your institution's Environmental Health & Safety (EH&S) department.

  • Action: Immediately place any waste containing 3(2H)-Pyridazinone, 6-methoxy-2-methyl- into a designated hazardous waste container. This includes neat (pure) compound, solutions, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE.

  • Causality: This compound should be classified as a non-halogenated, nitrogen-containing organic waste . It must be kept separate from incompatible waste streams such as strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.[6] Mixing waste streams can also significantly increase disposal costs.

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by law and are essential for safety and tracking.

  • Action: Use only approved, chemically compatible containers with secure, vapor-tight lids. The container must be clearly labeled with a "Hazardous Waste" tag.[7] The label must include:

    • The full, unabbreviated chemical name: "3(2H)-Pyridazinone, 6-methoxy-2-methyl-"

    • The approximate concentration and quantity.

    • The date waste was first added (the "accumulation start date").

  • Causality: Federal regulations require that hazardous waste containers be properly labeled at all times to inform personnel of the contents and associated hazards.[7] This "cradle-to-grave" tracking is a core principle of the RCRA framework.

Step 3: Accumulation and Storage in the Laboratory

Waste must be stored safely in the lab before it is collected.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8] Ensure the container is kept in secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.

  • Causality: The SAA concept allows for the safe collection of small amounts of waste in the lab without triggering more stringent large-quantity generator requirements. Secondary containment is a crucial safeguard against the spread of contamination in the event of a primary container failure.[6]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Action: Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EH&S department. Do not attempt to dispose of the chemical yourself.

  • Causality: Final disposal of hazardous waste must be performed by a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF).[9] Your EH&S department manages this process, ensuring the waste is transported and disposed of via approved methods, typically high-temperature incineration for organic compounds, in compliance with all federal and state regulations.[10]

Part 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental impact.

  • For Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[3]

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's emergency response line or EH&S department immediately.[5]

    • Prevent entry into the affected area until response professionals arrive.

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from 3(2H)-Pyridazinone, 6-methoxy-2-methyl-.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal Start Waste Generated (3(2H)-Pyridazinone, 6-methoxy-2-methyl-) Segregate Segregate as: Nitrogenous Organic Waste Start->Segregate Container Select Approved, Sealed Container Segregate->Container Label Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Accumulation Date Container->Label Store Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Request Container Full? Submit EH&S Pickup Request Store->Request End Ready for Licensed Disposal (Incineration) Request->End

Caption: Disposal workflow for 3(2H)-Pyridazinone, 6-methoxy-2-methyl- waste.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Product and company identification. Retrieved from [Link]

  • Lab Manager. (2025, October 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 3(2H)-Pyridazinone, 6-methoxy-2-methyl-

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-tested protocols for handling 3(2H)-Pyridazinone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-tested protocols for handling 3(2H)-Pyridazinone, 6-methoxy-2-methyl-. While comprehensive toxicological data for this specific derivative may not be publicly available, we will proceed with a conservative and rigorous safety posture based on the known characteristics of the pyridazinone scaffold and general principles of chemical hygiene. Our primary objective is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Foundational Safety: Understanding the Risk

The pyridazinone core is a biologically active scaffold, and its derivatives are known to possess a range of pharmacological activities.[1][2][3] Therefore, we must assume that 3(2H)-Pyridazinone, 6-methoxy-2-methyl- has the potential for biological effects and handle it accordingly. The primary routes of occupational exposure we must mitigate are:

  • Dermal Contact: Absorption through the skin is a significant risk. Safety data for related compounds indicate that they can cause skin irritation.[4][5][6]

  • Ocular Contact: The eyes are highly susceptible to chemical exposure. Related pyridazinone compounds are classified as causing serious eye irritation or damage.[4][5][6][7]

  • Inhalation: If the compound is a fine powder or is aerosolized, inhalation is a direct route to systemic exposure. Some parent compounds are noted to cause respiratory irritation.[4]

The Hierarchy of Controls: A Mandate for Proactive Safety

Personal Protective Equipment (PPE) is the last line of defense. Before we even consider gloves or goggles, we must implement more effective controls. This hierarchy is a fundamental principle of laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

For 3(2H)-Pyridazinone, 6-methoxy-2-methyl-, this means all handling of the solid or volatile forms must be conducted within a certified chemical fume hood (an engineering control).[8]

Core PPE Protocol for 3(2H)-Pyridazinone, 6-methoxy-2-methyl-

The following table outlines the minimum required PPE for handling this compound. Specific tasks may require an escalation of this baseline.

PPE CategoryItemSpecifications & Rationale (The "Why")
Eye & Face Protection Safety Goggles with Side ShieldsMandatory. Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[8][9] This protects against dust particles and minor splashes. Standard prescription glasses are not a substitute.
Face ShieldRequired when splashing is a significant risk. This includes handling larger volumes of solutions (>50 mL) or during vigorous mixing/heating. A face shield provides a full barrier against splashes to the entire face.[9][10]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard. Always inspect gloves for tears or punctures before use. For prolonged work or when handling solutions, consider double-gloving.[8] Contaminated outer gloves can be removed and replaced without exiting the fume hood.[10]
Body Protection Laboratory CoatLong-sleeved and properly fitted. This protects the skin and personal clothing from contamination.[8] In the event of a significant spill, a contaminated lab coat must be removed immediately.
Chemical-Resistant ApronRecommended for large-quantity work. Worn over the lab coat, an apron provides an additional layer of protection against splashes.[8]
Respiratory Protection Chemical Fume HoodPrimary engineering control. All weighing and handling of the solid compound or its solutions should occur inside a certified fume hood to prevent inhalation of dust or vapors.[8][11]
RespiratorFor emergency use (e.g., large spills). A respirator with appropriate cartridges for organic vapors and particulates should be available.[8] Proper fit-testing and training are required for respirator use.

Operational Plans: From Preparation to Disposal

Step-by-Step PPE Selection Workflow

Before beginning any procedure, use this workflow to determine the appropriate level of PPE.

PPE_Selection_Workflow cluster_workflow PPE Selection Workflow Start Assess Task IsSolid Handling Solid? Start->IsSolid IsSolution Making/Handling Solution? IsSolid->IsSolution Yes PPE_A Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat (All in Fume Hood) IsSolid->PPE_A No (e.g. weighing) IsHeating Heating or Sonicating? IsSolution->IsHeating Yes PPE_B Enhanced PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat IsSolution->PPE_B No (small volume) IsHeating->PPE_B No PPE_C Maximum PPE: - Face Shield over Goggles - Double Nitrile Gloves - Lab Coat - Chemical Apron IsHeating->PPE_C Yes (Splash Risk)

Caption: Decision workflow for selecting task-appropriate PPE.

Donning and Doffing: The Critical Boundaries of Your Safety

Contamination often occurs during the removal of PPE. Follow this sequence precisely.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Taking Off) Sequence: This procedure should be performed in a designated area, moving from "dirty" to "clean."

  • Gloves: Remove first. Use a gloved hand to peel the other glove off from the cuff, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, also inside out. Dispose of them immediately in the designated waste container.[12]

  • Lab Coat: Unfasten and roll it away from your body, touching only the inside surface. Store or dispose of it as per your institution's policy.

  • Goggles/Face Shield: Remove by handling the strap, not the front surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water. This is a non-negotiable final step.[4][8]

Spill and Disposal Management

A clear plan for managing spills and waste is essential.

  • Spill Response: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[8] To clean a spill, you will need, at a minimum, the "Maximum PPE" level outlined in the workflow diagram (face shield, double gloves, lab coat, apron). For solid spills, carefully sweep or use a specialized vacuum to avoid creating dust.[12] For liquid spills, use an inert absorbent material.[8]

  • Waste Disposal: All materials contaminated with 3(2H)-Pyridazinone, 6-methoxy-2-methyl-, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste according to your institution's and local regulations.[4][7][12] The waste container must be kept closed and properly labeled in a well-ventilated area.[7][12]

By integrating these protocols into your daily workflow, you build a robust and trustworthy safety system. This allows you to focus on your research with the confidence that you are protected.

References

  • Personal protective equipment for handling Pyrimido[5,4-c]pyridazine - Benchchem. BenchChem.
  • 3(2H)-Pyridazinone - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Flame Resistant PPE. Department of Chemistry and Biochemistry, The Ohio State University.
  • 3-Amino-6-methoxypyridazine - Safety Data Sheet. Apollo Scientific.
  • Safety Data Sheet. ChemScene.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • PPE Requirements Hazardous Drug Handling.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • SAFETY DATA SHEET. Fisher Scientific.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). PMC.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). MDPI.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3(2H)-Pyridazinone, 6-methoxy-2-methyl-
Reactant of Route 2
Reactant of Route 2
3(2H)-Pyridazinone, 6-methoxy-2-methyl-
© Copyright 2026 BenchChem. All Rights Reserved.